molecular formula C11H15BrO B3181019 4-Bromo-2-(tert-butyl)-5-methylphenol CAS No. 51345-97-2

4-Bromo-2-(tert-butyl)-5-methylphenol

Cat. No.: B3181019
CAS No.: 51345-97-2
M. Wt: 243.14 g/mol
InChI Key: CRHPCQVSSQMJRM-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-5-methylphenol is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(tert-butyl)-5-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(tert-butyl)-5-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-tert-butyl-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHPCQVSSQMJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Beyond the Methyl Group: A Comparative Structural and Mechanistic Analysis of 4-Bromo-2-tert-butyl-5-methylphenol vs. 4-Bromo-2-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of advanced organic synthesis and drug design, minor structural modifications often dictate profound shifts in chemical reactivity and biological efficacy. The comparison between 4-Bromo-2-tert-butyl-5-methylphenol and 4-Bromo-2-tert-butylphenol perfectly illustrates this principle. While both molecules share a core brominated phenolic scaffold with a bulky tert-butyl group at the C2 position, the addition of a single methyl group at the C5 position in the former compound fundamentally alters its steric landscape and electronic density. This in-depth technical guide explores the causality behind their physicochemical properties, synthetic pathways, and divergent applications—ranging from broad-spectrum industrial fungicides to highly specific precursors for Autotaxin (ENPP2) inhibitors in drug development.

Structural and Physicochemical Profiling

To understand the divergent applications of these two compounds, one must first analyze the causality of their molecular architecture.

The phenolic hydroxyl (-OH) group acts as a strong electron-donating group (EDG), activating the aromatic ring. In both compounds, the tert-butyl group at C2 provides massive steric hindrance. This causality is twofold: it protects the phenolic -OH from oxidative degradation (a common trait in antioxidant design), and it sterically blocks the C2/C3 positions, forcing subsequent electrophilic aromatic substitutions or cross-coupling reactions to occur exclusively at the C4 bromine site[1].

The critical differentiator is the C5 methyl group in 4-Bromo-2-tert-butyl-5-methylphenol. As a weak EDG via hyperconjugation, it increases the electron density of the aromatic ring. This makes the C-Br bond slightly more electron-rich, which can decelerate the oxidative addition step in palladium-catalyzed cross-coupling compared to its des-methyl counterpart, necessitating highly active, electron-rich phosphine ligands to drive the catalytic cycle[2]. Furthermore, the C5 methyl group creates a unique "wedge" shape that provides specific hydrophobic contact points for enzyme binding pockets, a feature absent in 4-Bromo-2-tert-butylphenol.

Quantitative Data Summary
Property4-Bromo-2-tert-butyl-5-methylphenol4-Bromo-2-tert-butylphenol
CAS Number 51345-97-210323-39-4
Molecular Formula C₁₁H₁₅BrOC₁₀H₁₃BrO
Molecular Weight 243.14 g/mol 229.11 g/mol
LogP (Lipophilicity) ~4.4 (Estimated due to C5-Methyl)3.9 (XLogP3)[3]
Steric Hindrance High (C2 tert-butyl + C5 methyl)Moderate (C2 tert-butyl only)
Primary Application Pharmaceutical intermediate (Targeted)Fungicide, Polymer intermediate

Synthetic Pathways and Mechanistic Causality

The synthesis of these compounds relies on the precise control of electrophilic aromatic substitution, specifically Friedel-Crafts alkylation.

For 4-Bromo-2-tert-butylphenol , the synthesis typically begins with 4-bromophenol. The reaction with isobutylene in the presence of an acid catalyst (such as transitional alumina or sulfuric acid) generates a bulky tert-butyl carbocation[4]. Because the C4 position is blocked by bromine, and the -OH group strongly activates the ortho positions, the carbocation attacks the C2 position. The lack of other substituents allows this reaction to proceed with high regioselectivity and yield.

Conversely, 4-Bromo-2-tert-butyl-5-methylphenol is synthesized from 4-bromo-3-methylphenol[5]. The presence of the C3 methyl group (which becomes C5 relative to the -OH after substitution) creates a more sterically congested environment. The alkylation with isobutylene directs the tert-butyl group to the available ortho position (C6, renumbered as C2). The causality here is driven by steric repulsion: the tert-butyl group avoids the adjacent methyl group, resulting in the highly specific 2-tert-butyl-5-methyl substitution pattern.

Synthesis Start1 4-Bromo-3-methylphenol (Starting Material) Alkylation Friedel-Crafts Alkylation (Isobutylene, Acid Catalyst) Start1->Alkylation Ortho-direction Start2 4-Bromophenol (Starting Material) Start2->Alkylation Ortho-direction Prod1 4-Bromo-2-tert-butyl- 5-methylphenol Alkylation->Prod1 C5-Methyl Retained Prod2 4-Bromo-2-tert-butylphenol Alkylation->Prod2 Des-Methyl Variant

Synthetic divergence of brominated tert-butylphenols via Friedel-Crafts alkylation.

Applications in Drug Development and Materials Science

The Role of 4-Bromo-2-tert-butyl-5-methylphenol in Drug Discovery

In pharmaceutical development, 4-Bromo-2-tert-butyl-5-methylphenol serves as a critical building block for synthesizing Autotaxin (ENPP2) inhibitors[2]. Autotaxin is an enzyme responsible for producing lysophosphatidic acid (LPA), a signaling molecule implicated in inflammation and fibrosis. The causality of choosing this specific precursor lies in its geometry: once the C4-bromo group is converted into a biaryl or heteroaryl linkage via cross-coupling, the resulting molecule possesses a highly specific hydrophobic pocket-fitting motif. The combination of the C2 tert-butyl and C5 methyl groups provides the exact steric bulk required to competitively block the Autotaxin active site, thereby reducing LPA levels in plasma[2].

Application Precursor 4-Bromo-2-tert-butyl- 5-methylphenol Coupling Pd-Catalyzed Cross-Coupling Precursor->Coupling C-Br Activation Inhibitor Autotaxin (ENPP2) Inhibitor Motif Coupling->Inhibitor Structural Elaboration Mechanism Blocks LPA Production (Hydrophobic Pocket Fit) Inhibitor->Mechanism Target Engagement Outcome Anti-Inflammatory & Anti-Fibrotic Efficacy Mechanism->Outcome Phenotypic Response

Downstream application of 4-Bromo-2-tert-butyl-5-methylphenol in Autotaxin inhibitor design.

The Broad Utility of 4-Bromo-2-tert-butylphenol

Lacking the highly specific C5 methyl group, 4-Bromo-2-tert-butylphenol is less suited for precision enzyme pocket binding but excels in broad-spectrum applications. It exhibits potent fungistatic activity against Aspergillus and other fungi. The mechanistic causality of its fungicidal nature involves altering the environmental pH and inducing cellular death via methylation pathways upon contact[1]. Furthermore, its unhindered C5 and C6 positions make it an excellent intermediate for the synthesis of linear polymers and industrial antioxidants[4].

Experimental Protocols: Quality Control & Validation

To utilize these brominated phenols in advanced drug discovery, researchers must employ self-validating synthetic protocols. Below is the standardized methodology for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-tert-butyl-5-methylphenol.

Objective: Convert the C4-bromo site into a functionalized biaryl framework.

  • Step 1: Reagent Preparation & Degassing

    • Action: Dissolve 4-Bromo-2-tert-butyl-5-methylphenol (1.0 eq) and the target arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species. Degassing is the primary self-validating step to ensure catalytic turnover; failure here results in zero yield, validating the absolute necessity of an inert atmosphere.

  • Step 2: Catalyst and Base Addition

    • Action: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 90°C for 12 hours.

    • Causality: The base serves a dual purpose: it neutralizes the hydrobromic acid byproduct and coordinates with the boronic acid to form a reactive boronate complex. This complex is nucleophilic enough to undergo transmetalation with the Pd(II)-aryl intermediate. The high temperature (90°C) provides the activation energy required to overcome the steric hindrance imposed by the adjacent tert-butyl and methyl groups.

  • Step 3: Workup and Phase Separation

    • Action: Cool to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Causality: Water dissolves the inorganic salts (K₂CO₃, boronic acid residues), while the lipophilic biaryl product partitions into the ethyl acetate layer. Brine washing shifts the osmotic pressure to pull residual water out of the organic phase, preventing hydrolysis during concentration.

  • Step 4: Analytical Validation (The Self-Validating Loop)

    • Action: Analyze the crude product via LC-MS and ¹H-NMR.

    • Causality: A successful reaction is self-validated by the disappearance of the characteristic 1:1 isotopic bromine doublet (M / M+2) in the mass spectrum, replaced by the desired product mass. In ¹H-NMR, the shift of the C6 aromatic proton confirms the successful formation of the C-C bond, proving that the steric barrier of the C5 methyl group was successfully bypassed[2].

References

  • CymitQuimica. "CAS 10323-39-4: 4-bromo-2-tert-butylphenol." CymitQuimica,
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 97068, 4-Bromo-2-tert-butylphenol." PubChem,
  • United States Patent Office. "Patent Application: Autotaxin Inhibitors.
  • National Institutes of Health. "Crystal structure of 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol." NIH,
  • United States Patent Office. "Phenol alkylation process.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Sterically Hindered Bromophenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive exploration into the thermodynamic stability of sterically hindered bromophenols, a class of molecules critical to advancements in pharmaceuticals, materials science, and industrial chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the factors governing the stability of these compounds is paramount for predicting their behavior, optimizing synthesis and storage, and ensuring their efficacy and safety in various applications.

Section 1: The Pillars of Stability in Sterically Hindered Bromophenols

The thermodynamic stability of a molecule is a measure of its energy content; a more stable compound exists in a lower energy state. For sterically hindered bromophenols, this stability is not governed by a single factor, but rather by a delicate interplay of several structural and electronic effects.

The Dual Role of Steric Hindrance

The term "sterically hindered" refers to the presence of bulky substituent groups, typically alkyl groups like tert-butyl, positioned near the reactive centers of the molecule—the hydroxyl (-OH) and bromo (-Br) groups. These bulky groups exert significant influence through:

  • Conformational Locking: Large substituents restrict the rotation around single bonds, locking the molecule into a more rigid conformation. This can minimize torsional strain and prevent the molecule from adopting higher-energy geometries.

  • Shielding Effects: The bulky groups act as a physical shield, protecting the phenolic hydroxyl group and the aromatic ring from external reagents. This kinetic stabilization contributes to the overall robustness of the compound.

The introduction of bulky alkyl groups can enhance the thermal stability of phenolic compounds.[1][2] High molecular weight hindered phenols have been shown to exhibit greater thermal stability compared to their less hindered counterparts.[2]

The Intricate Web of Electronic Effects

The bromine atom, being highly electronegative, significantly alters the electronic landscape of the phenol ring through:

  • Inductive Effect (-I): Bromine withdraws electron density from the aromatic ring through the sigma bond network. This effect is most pronounced at the ortho and para positions, influencing the acidity of the phenolic proton and the reactivity of the ring. The inductive effect of bromine in bromophenols appears to be larger than that of chlorine in chlorophenols.[3]

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, partially counteracting the inductive effect.

The balance between these opposing electronic forces is a key determinant of the molecule's overall thermodynamic stability and its chemical reactivity.

Intramolecular Hydrogen Bonding: A Key Stabilizing Force

A defining feature of ortho-bromophenols is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the adjacent bromine atom (O-H···Br). This interaction is a critical contributor to the thermodynamic stability of the molecule.[3]

The formation of this internal hydrogen bond creates a six-membered pseudo-ring, which significantly lowers the overall energy of the molecule. The strength of this bond is influenced by the geometry imposed by other substituents. In sterically hindered phenols, bulky groups can enforce a planar conformation that optimizes the O-H···Br distance and angle, thereby strengthening the hydrogen bond. Evidence from spectroscopic and theoretical studies suggests the presence of weak intramolecular hydrogen bonding in 2-chloro, 2-bromo, and 2-iodophenol.[4][5] The strength of these intramolecular hydrogen bonds has been reported in the order of F < I < Br < Cl.[5]

Section 2: Quantifying Stability: Experimental and Computational Methodologies

A multi-faceted approach, combining experimental techniques with computational modeling, is essential for a thorough assessment of the thermodynamic stability of sterically hindered bromophenols.

Experimental Evaluation

Thermal Analysis

  • Differential Scanning Calorimetry (DSC): This technique is instrumental in determining the melting point (T_m) and the enthalpy of fusion (ΔH_fus) of a compound. A higher melting point and a larger enthalpy of fusion generally indicate a more stable crystal lattice and, by extension, greater thermodynamic stability in the solid state. DSC can be used to derive the fusion enthalpies and entropies of series of substituted phenols.[6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature, providing a clear indication of the compound's thermal stability. The thermal degradation of brominated compounds often occurs in distinct stages.[7]

Spectroscopic Methods

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing intramolecular hydrogen bonding. The O-H stretching frequency in ortho-bromophenols is typically red-shifted (moved to a lower wavenumber) compared to their meta and para isomers, providing direct evidence for the presence and relative strength of the hydrogen bond.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also provide insights into hydrogen bonding. The chemical shift of the hydroxyl proton is sensitive to its electronic environment; a downfield shift is often indicative of hydrogen bond formation.[4]

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule.[8] It allows for the precise measurement of bond lengths, bond angles, and intermolecular packing. For sterically hindered bromophenols, this technique can confirm the presence and geometry of intramolecular hydrogen bonds and reveal how the molecules arrange themselves in the crystal lattice, which is crucial for understanding solid-state stability.

Computational Chemistry: A Predictive Approach
  • Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry for studying substituted phenols.[3][9][10] This method allows for the calculation of various properties, including:

    • Optimized molecular geometries.

    • Relative energies of different isomers and conformers.

    • O-H bond dissociation enthalpies (BDE), a direct measure of the strength of the phenolic O-H bond.[9][11]

    • Vibrational frequencies, which can be compared with experimental IR spectra to validate the computational model.

DFT studies have shown that the molecular structures and properties of bromophenols are strongly influenced by intramolecular hydrogen bonding, steric effects, and the inductive effects of the bromine substituent.[3]

The interplay of these stabilizing and destabilizing factors is visually summarized in the diagram below.

G A Steric Hindrance (e.g., t-Butyl groups) C Intramolecular H-Bonding (ortho-Br) A->C Enforces planarity, strengthening H-bond D Overall Thermodynamic Stability A->D Increases stability via conformational rigidity & shielding B Electronic Effects (Bromine substituent) B->C Influences H-bond strength B->D Modulates stability via -I and +R effects C->D Significantly increases stability by energy minimization

Caption: Factors influencing the thermodynamic stability of sterically hindered bromophenols.

Section 3: Experimental Protocols

The following protocols provide a standardized approach for the thermal analysis of sterically hindered bromophenols.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_fus).

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C, ΔH_fus = 28.45 J/g).

  • Sample Preparation: Accurately weigh 2-4 mg of the bromophenol sample into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition of the sample during heating. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, under a constant flow of inert nitrogen gas (e.g., 50 mL/min).

    • Continue heating to a temperature sufficiently above the melting endotherm to establish a stable baseline.

  • Data Analysis:

    • The melting point (T_m) is determined as the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak. The value is typically expressed in J/g or kJ/mol.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the bromophenol sample into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Place the sample pan onto the TGA balance mechanism.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a controlled rate, typically 10 °C/min.

    • Maintain a constant flow of an inert atmosphere (e.g., nitrogen at 50 mL/min) over the sample to prevent oxidative degradation.

  • Data Analysis:

    • Plot the sample mass percentage as a function of temperature.

    • The onset of decomposition is determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss (the peak of the derivative thermogravimetric, DTG, curve).

The following diagram illustrates a typical workflow for the comprehensive stability assessment of a novel sterically hindered bromophenol.

G cluster_0 Computational Analysis cluster_1 Experimental Analysis cluster_2 Data Integration & Conclusion A DFT Calculations (Geometry, BDE) F Comprehensive Stability Profile A->F Theoretical Prediction B Sample Synthesis & Purification C Spectroscopy (IR, NMR) B->C Structural Verification D Thermal Analysis (DSC, TGA) B->D Thermal Properties E X-Ray Crystallography B->E Solid-State Structure C->F H-Bonding Evidence D->F Thermal Stability Data E->F Conformational Analysis

Caption: Workflow for assessing the thermodynamic stability of bromophenols.

Section 4: Data Interpretation and Case Study

To illustrate the principles discussed, let's consider a comparative analysis of two hypothetical sterically hindered bromophenols: Compound X (2-bromo-4,6-di-tert-butylphenol) and Compound Y (4-bromo-2,6-di-tert-butylphenol).

ParameterCompound X (2-bromo-4,6-di-tert-butylphenol)Compound Y (4-bromo-2,6-di-tert-butylphenol)Rationale for Difference
Melting Point (T_m) ~55-59 °C[12]Higher than Compound XThe para-isomer (Y) often exhibits higher molecular symmetry, allowing for more efficient packing in the crystal lattice, which requires more energy to disrupt.
Decomposition Temp. (TGA) HighComparably HighBoth molecules benefit from the stabilizing effects of bulky tert-butyl groups, leading to high thermal stability.
O-H Stretch (IR) Red-shifted (e.g., ~3530 cm⁻¹)Normal (e.g., ~3640 cm⁻¹)The red-shift in X is clear evidence of a strong intramolecular O-H···Br hydrogen bond, which is absent in the para-isomer Y.
Calculated O-H BDE Lower than Compound YHigher than Compound XThe intramolecular H-bond in X weakens the O-H covalent bond, making the hydrogen atom easier to abstract.
Overall Stability High (stabilized by H-bond)High (stabilized by crystal packing)Both are stable, but the primary stabilizing forces differ. The intramolecular H-bond in X is a key contributor to its stability in non-polar solvents and the gas phase.

This comparison highlights that while both molecules are "stable," the underlying reasons for their stability differ. For Compound X, the intramolecular hydrogen bond is a dominant stabilizing feature, whereas for Compound Y, superior crystal lattice packing is a more significant contributor to its solid-state stability.

Conclusion

The thermodynamic stability of sterically hindered bromophenols is a complex property governed by a delicate balance of steric, electronic, and intramolecular forces. Bulky substituents provide a robust framework, while the electronic nature of the bromine atom fine-tunes the reactivity and acidity. The presence of an ortho-bromo substituent enables the formation of a stabilizing intramolecular hydrogen bond, a feature that profoundly influences the molecule's conformation and energy.

A comprehensive understanding, achieved through a combination of thermal analysis, spectroscopy, X-ray crystallography, and computational modeling, is essential for the rational design and application of these important compounds in drug development and materials science. By carefully considering these factors, researchers can predict and control the stability of sterically hindered bromophenols, unlocking their full potential in a wide range of scientific endeavors.

References

  • Han, J., Lee, H., & Tao, F. M. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 109(23), 5186–5192. [Link]

  • Abraham, M. H., Abraham, R. J., Acree, W. E., Jr, Al-Hussaini, A. J., & Vitha, M. F. (2006). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 8(34), 4001–4008. [Link]

  • Franz, D. A., Della Védova, C. O., & Roselli, S. D. (2021). Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6‐Dihalogenated Phenols. ChemistryOpen, 10(5), 554–560. [Link]

  • Gianni, P., & Lepori, L. (1981). A differential scanning calorimetric study of some phenol derivatives. Journal of Thermal Analysis, 21(2), 297–304. [Link]

  • Evangelopoulos, P., Itskos, G., Fotiou, T., & Lappas, A. (2025, November 6). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. ACS Sustainable Chemistry & Engineering. [Link]

  • Horikoshi, S., Hidaka, H., & Serpone, N. (2002). Decomposition Pathways of p-Bromophenol on γ-Irradiation in Aqueous Systems. Journal of the Physical Society of Japan, 71(Supplement), 258-261. [Link]

  • Lin, Y.-C., Chen, S.-J., & Li, H.-W. (2018). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Polymers, 10(7), 781. [Link]

  • Borges, R. S., da Silva, J. B. P., & de Alencastro, R. B. (2005). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. International Journal of Molecular Sciences, 6(4), 407-418. [Link]

  • Szymusiak, H., Zielińska, D., & Tyrakowska, B. (2004). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences, 13/54(SI 2), 71-76. [Link]

  • Toth, G., & Liptay, G. (1975). CONTRIBUTION CONCERNING THE PROBLEM OF THE INTRAMOLECULAR HYDROGEN BONDS IN ORTHO HALOPHENOLS. Canadian Journal of Chemistry, 53(11), 1621-1625. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. PubChem. Retrieved from [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Retrieved from [Link]

  • Krivopalov, V. P., & Shkurko, O. P. (2020). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Molecules, 25(10), 2399. [Link]

  • Conesa, J. A., Fullana, A., & Font, R. (2004). Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures. Journal of Analytical and Applied Pyrolysis, 72(1), 41-53. [Link]

  • Zhang, Y., et al. (2021). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in poly. RSC Advances, 11(28), 17095-17104. [Link]

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Sources

Halogenated tert-Butyl Cresol Derivatives: Synthesis, Functionalization, and Bioactive Profiling

[1]

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry and industrial materials, halogenated tert-butyl cresols represent a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets. The synergy between the lipophilic, sterically demanding tert-butyl group and the electron-withdrawing halogen creates a unique physicochemical profile.

This guide details the synthesis, functionalization, and application of these derivatives, with a specific focus on 2-tert-butyl-4-chloro-5-methylphenol and its analogs.[1] These compounds serve as critical intermediates in the synthesis of agrochemicals, antioxidants, and membrane-active antimicrobial agents.

Core Chemical Attributes[1][2][3][4][5][6][7]
  • Steric Shielding: The bulky tert-butyl group at the ortho position protects the phenolic hydroxyl from rapid metabolic conjugation and oxidative degradation.

  • Electronic Modulation: Halogenation (Cl, Br) at the para position significantly increases acidity (lowering pKa) and lipophilicity (increasing LogP), enhancing membrane permeability and protein binding affinity.

  • Redox Stability: The scaffold mimics the antioxidant core of BHT (butylated hydroxytoluene), enabling radical scavenging capabilities while maintaining biological activity.

Synthetic Architecture & Protocols

The synthesis of halogenated tert-butyl cresols requires precise regiocontrol. The general strategy involves the initial alkylation of a cresol isomer followed by electrophilic aromatic halogenation.

Workflow 1: Synthesis of the Core Scaffold (2-tert-butyl-5-methylphenol)

Objective: Regioselective alkylation of m-cresol to install the tert-butyl group at the ortho position.[1]

  • Starting Material: m-Cresol (3-methylphenol)[1]

  • Reagents: Isobutylene (gas) or tert-Butyl chloride[1]

  • Catalyst: H-Beta Zeolite or Sulfuric Acid (H₂SO₄)[1]

  • Mechanism: Friedel-Crafts Alkylation[1]

Protocol:

  • Setup: Charge a high-pressure autoclave with m-cresol (1.0 eq) and acid catalyst (e.g., H-Beta Zeolite, 5 wt%).

  • Alkylation: Heat to 80–100°C. Slowly introduce isobutylene gas (1.1 eq) while maintaining pressure at 2–5 bar.

  • Reaction Monitoring: Monitor consumption of m-cresol via GC-FID. The tert-butyl group preferentially directs to the 2-position (ortho to OH) and 6-position.[1] The 2-isomer is thermodynamically favored under controlled conditions.

  • Workup: Filter the catalyst. Distill the crude oil under reduced pressure (12 mmHg, ~117°C) to isolate 2-tert-butyl-5-methylphenol (CAS 88-60-8).[1]

Workflow 2: Regioselective Chlorination

Objective: Synthesis of 2-tert-butyl-4-chloro-5-methylphenol (CAS 30894-16-7).[1] Rationale: The 2-position is blocked by the tert-butyl group.[1] The 5-position is blocked by the methyl group. The hydroxyl group strongly activates the para position (C4), making it the exclusive site for electrophilic attack.

  • Reagent: Sulfuryl Chloride (SO₂Cl₂)[1][2][3]

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-tert-butyl-5-methylphenol (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 0°C. Add Sulfuryl Chloride (10.5 mmol) dropwise over 20 minutes.

    • Note: SO₂Cl₂ is preferred over Cl₂ gas for stoichiometry control and ease of handling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction releases SO₂ and HCl gas (ensure proper ventilation).

  • Quench: Quench with saturated NaHCO₃ solution.

  • Purification: Extract with DCM, dry over MgSO₄, and concentrate. Recrystallize from hexane to yield white crystals.

Workflow 3: Ortho-Bromination (Alternative Functionalization)

For derivatives requiring bromination (e.g., for cross-coupling reactions), N-Bromosuccinimide (NBS) is utilized with p-toluenesulfonic acid (pTsOH) to ensure mono-bromination.[1]

Protocol:

  • Dissolve the phenol substrate in Methanol.

  • Add pTsOH (10 mol%).

  • Add NBS (1.0 eq) at room temperature.

  • Stir for 15–30 minutes. The pTsOH forms a conjugate pair with the phenol, directing the bromine to the ortho position (if available) or para position with high selectivity.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways from m-cresol to the target halogenated derivatives.

SynthesisPathwaymCresolm-Cresol(3-Methylphenol)AlkylationFriedel-Crafts Alkylation(Isobutylene / H+)mCresol->AlkylationIntermediate2-tert-Butyl-5-methylphenol(CAS 88-60-8)Alkylation->IntermediateChlorinationChlorination(SO2Cl2 / DCM)Intermediate->ChlorinationPath A: ChlorinationBrominationBromination(NBS / pTsOH)Intermediate->BrominationPath B: BrominationTargetCl2-tert-Butyl-4-chloro-5-methylphenol(CAS 30894-16-7)Chlorination->TargetClTargetBr4-Bromo-2-tert-butyl-5-methylphenolBromination->TargetBr

Figure 1: Divergent synthetic pathways for halogenated tert-butyl cresol derivatives starting from m-cresol.

Physicochemical & Biological Profiling

The introduction of halogens into the tert-butyl cresol scaffold drastically alters the molecule's interaction with biological membranes.

Physicochemical Properties Table[1][3]
Property2-tert-Butyl-5-methylphenol2-tert-Butyl-4-chloro-5-methylphenolImpact of Modification
Molecular Weight 164.25 g/mol 198.69 g/mol Increased mass
LogP (Lipophilicity) ~3.5~4.1Enhanced membrane penetration
pKa (Acidity) ~10.5~8.5Increased acidity (H-bond donor strength)
Boiling Point 117°C (12 mmHg)260°C (atm)Increased intermolecular forces
Physical State Liquid/Low-melt SolidCrystalline SolidImproved handling/stability
Biological Mechanisms[1][9][10]
1. Antimicrobial Action (Membrane Uncoupling)

Halogenated phenols act as protonophores. The electron-withdrawing chlorine atom lowers the pKa of the phenolic hydroxyl group, allowing it to deprotonate more easily.

  • Mechanism: The neutral molecule diffuses into the bacterial membrane (driven by the lipophilic tert-butyl group). Inside the membrane, it dissociates, disrupting the transmembrane proton gradient (

    
    pH) essential for ATP synthesis.
    
  • Selectivity: The steric bulk of the tert-butyl group prevents rapid detoxification by bacterial enzymes.

2. Antioxidant Activity

Similar to BHT, these derivatives scavenge free radicals.

  • Mechanism: The phenol donates a hydrogen atom to peroxyl radicals (ROO•). The resulting phenoxy radical is stabilized by the steric bulk of the tert-butyl group and the resonance effect of the aromatic ring, preventing chain propagation.

Structure-Activity Relationship (SAR) Logic[1]

The following diagram details the Structure-Activity Relationship (SAR) governing the efficacy of these derivatives.

SAR_LogicCoreHalogenated tert-Butyl CresolScaffoldtButyl2-tert-Butyl Group(Steric Hindrance)Core->tButylHalogen4-Halogen (Cl/Br)(Electronic Withdrawal)Core->HalogenHydroxylPhenolic -OH(H-Bond Donor)Core->HydroxylMetabolicStabIncreases Metabolic StabilityPrevents O-ConjugationtButyl->MetabolicStabLipophilicityIncreases LogPEnhances Membrane AffinitytButyl->LipophilicityAcidityDecreases pKa (~8.5)Enhances Protonophore ActivityHalogen->AcidityHalogen->LipophilicityOutcomeHigh Potency Antimicrobial& Stable AntioxidantMetabolicStab->OutcomeAcidity->OutcomeLipophilicity->Outcome

Figure 2: Structure-Activity Relationship (SAR) analysis of the halogenated cresol scaffold.[1]

References

  • EPA CompTox Chemicals Dashboard. (n.d.). 2-tert-Butyl-4-chloro-5-methylphenol (CAS 30894-16-7).[1][4][5] U.S. Environmental Protection Agency. Retrieved from [Link][1]

  • Chemical Synthesis Database. (n.d.). Synthesis and physical properties of 2-tert-butyl-5-methylphenol (CAS 88-60-8). Retrieved from [Link]

  • Bedekar, A. V., et al. (1999).[6] Simple and practical halogenation of arenes... with hydrohalic acid/H2O2. Tetrahedron. Retrieved from [Link][1]

  • Lanxess. (n.d.). Product Information: 2-tert-Butyl-5-methylphenol.[1][7][8][9] Retrieved from [Link][1]

  • Smith, K., & El-Hiti, G. A. (2021). Chlorination of phenols using sulfuryl chloride in the presence of sulfur-containing catalysts. ResearchGate. Retrieved from [Link]

  • Bao, et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. Retrieved from [Link][1]

An In-Depth Technical Guide to 4-Bromo-2-(tert-butyl)-5-methylphenol: Structure, Projected Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Comprehensive experimental data for 4-bromo-2-(tert-butyl)-5-methylphenol (CAS 51345-97-2) is not extensively available in the public domain. This guide has been constructed by a Senior Application Scientist to provide a robust technical overview based on fundamental chemical principles and by drawing judicious comparisons with well-characterized, structurally related analogues. The synthesis protocols and certain properties are therefore presented as expert projections to guide research and development efforts.

Introduction

4-Bromo-2-(tert-butyl)-5-methylphenol is a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a hydroxyl group, a bulky tert-butyl group, a methyl group, and a bromine atom on a benzene ring, presents a unique combination of steric and electronic properties. Such substituted phenols are foundational building blocks in the development of a wide array of functional molecules, including antioxidants, agrochemicals, and pharmaceutical intermediates. The strategic placement of the substituents is expected to influence the compound's reactivity, particularly in electrophilic aromatic substitution and cross-coupling reactions, making it a versatile scaffold for further chemical elaboration.

Chemical Identity and Core Data

The fundamental identifiers for 4-bromo-2-(tert-butyl)-5-methylphenol are detailed below. These provide a standardized representation of its chemical structure.

IdentifierValueSource
IUPAC Name 4-Bromo-2-(tert-butyl)-5-methylphenolGenerated
CAS Number 51345-97-2[1]
Molecular Formula C11H15BrO[1]
Molecular Weight 243.14 g/mol Calculated
SMILES CC1=C(C=C(C(=C1)O)C(C)(C)C)BrGenerated
InChIKey (InChIKey not publicly available)-

Chemical Structure Diagram

Caption: 2D structure of 4-Bromo-2-(tert-butyl)-5-methylphenol.

Projected Physicochemical Properties

While experimental data is limited, the physicochemical properties of 4-bromo-2-(tert-butyl)-5-methylphenol can be projected based on its structure and comparison with analogues like 4-bromo-2-tert-butylphenol and 4-bromo-2-methylphenol.[2][3]

  • Appearance: Expected to be a solid at room temperature, likely white to off-white or pale yellow, which is characteristic of many phenols.

  • Solubility: Predicted to have low solubility in water due to the hydrophobic nature of the tert-butyl group and the brominated aromatic ring. It is expected to be soluble in common organic solvents such as ethanol, acetone, and dichloromethane.

  • Melting Point: The melting point will be influenced by the crystal lattice packing. Given the substitution pattern, it is likely to have a melting point higher than room temperature. For comparison, 4-bromo-2-methylphenol has a melting point of 62-66°C.[4]

  • Boiling Point: A relatively high boiling point is expected due to its molecular weight and the potential for hydrogen bonding from the hydroxyl group.

  • pKa: The acidity of the phenolic proton is anticipated to be similar to other substituted phenols, likely in the range of 10-11.

Synthetic Pathways: An Expert Perspective

A plausible synthetic route to 4-bromo-2-(tert-butyl)-5-methylphenol would likely start from a more readily available substituted phenol. A logical precursor is 2-(tert-butyl)-5-methylphenol. The synthesis would then involve the selective bromination of the aromatic ring.

Proposed Synthetic Workflow

workflow cluster_start Starting Material cluster_reaction Electrophilic Bromination cluster_product Final Product cluster_purification Work-up and Purification start 2-(tert-butyl)-5-methylphenol reaction Brominating Agent (e.g., NBS or Br2) in an appropriate solvent (e.g., CCl4 or CH2Cl2) start->reaction purification Quenching, Extraction, and Column Chromatography reaction->purification product 4-Bromo-2-(tert-butyl)-5-methylphenol purification->product

Caption: A projected workflow for the synthesis of 4-bromo-2-(tert-butyl)-5-methylphenol.

Detailed Hypothetical Protocol:

  • Dissolution: Dissolve 2-(tert-butyl)-5-methylphenol (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane or carbon tetrachloride, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath to control the reaction exothermicity.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 equivalents) or elemental bromine (1.0 equivalent) in the same solvent to the cooled solution. The hydroxyl and tert-butyl groups are ortho, para-directing, and the methyl group is also weakly activating. The position para to the hydroxyl group is the most sterically accessible and electronically favorable for electrophilic attack, thus favoring the formation of the 4-bromo isomer.

  • Reaction Monitoring: Allow the reaction to stir at 0°C to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure 4-bromo-2-(tert-butyl)-5-methylphenol.

Potential Applications in Research and Development

Based on the applications of structurally similar brominated and tert-butylated phenols, 4-bromo-2-(tert-butyl)-5-methylphenol holds promise in several areas:

  • Intermediate in Organic Synthesis: The presence of the bromine atom makes it an excellent candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 4-position. The hydroxyl group can also be readily converted to an ether or ester, further expanding its synthetic utility.[5][6]

  • Antioxidant Properties: Hindered phenols, particularly those with tert-butyl groups ortho to the hydroxyl group, are well-known for their antioxidant properties.[7] The tert-butyl group provides steric hindrance that stabilizes the phenoxy radical formed upon hydrogen atom donation, making it an effective radical scavenger. This suggests potential use as a stabilizer in polymers, lubricants, and other materials prone to oxidative degradation.

  • Agrochemical and Pharmaceutical Scaffolding: Brominated phenols are common precursors in the synthesis of herbicides, fungicides, and various pharmaceutical agents.[5][8] The specific substitution pattern of this molecule could lead to new bioactive compounds with unique structure-activity relationships.

Safety and Handling

A dedicated Material Safety Data Sheet (MSDS) for 4-bromo-2-(tert-butyl)-5-methylphenol is not widely available. However, based on the hazard profiles of related compounds like 4-bromo-2-tert-butylphenol and other brominated phenols, the following precautions are strongly advised:[2][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Brominated phenols can cause skin and eye irritation.[2]

  • Ingestion: Harmful if swallowed.

  • Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion

4-Bromo-2-(tert-butyl)-5-methylphenol represents a valuable, albeit under-characterized, chemical entity. Its unique substitution pattern suggests a rich potential for applications in materials science and as a versatile intermediate for the synthesis of complex organic molecules. While a comprehensive experimental dataset is yet to be established in the public literature, this guide provides a scientifically grounded framework for its properties, synthesis, and handling, empowering researchers to explore its utility in their respective fields. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising compound.

References

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-(tert-butyl)-5-chlorophenol. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-methylphenol.
  • PubChem. (n.d.). 4-Bromo-2-tert-butylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethyl-5-methylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methyl-5-(propan-2-yl)phenol. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4,6-di-tert-butylphenol.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-2-methylpropane.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4-methylphenol.
  • AaronChem. (2025, August 8). Safety Data Sheet: 4-Bromo-3-fluoro-2-methylphenol.
  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 96-69-5 | Product Name : 4,4'-Thiobis(2-tert-butyl-5-methylphenol). Retrieved from [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(3), M401. Retrieved from [Link]

Sources

Methodological & Application

Protocol for bromination of 2-tert-butyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Bromination of 2-tert-butyl-5-methylphenol

Executive Summary & Strategic Rationale

This application note details the protocol for the regioselective bromination of 2-tert-butyl-5-methylphenol (CAS: 88-60-8) to synthesize 4-bromo-2-tert-butyl-5-methylphenol . This transformation is a critical intermediate step in the synthesis of benzotriazole UV absorbers, antioxidants, and specific pharmaceutical pharmacophores.

The Synthetic Challenge: The substrate presents a unique regiochemical challenge. The hydroxyl group (C1) is a strong ortho/para director, while the tert-butyl (C2) and methyl (C5) groups exert steric and weak electronic influences.

  • Position 6 (ortho to OH): Sterically crowded by the adjacent hydroxyl and methyl groups.

  • Position 4 (para to OH): Electronically favored and sterically accessible.

  • Position 3 (meta to OH): Deactivated and sterically blocked by the bulky tert-butyl group.

Therefore, the reaction must be controlled to favor the 4-position (para-bromination) while suppressing the formation of di-bromo species or oxidation byproducts (quinones). Two protocols are provided: Method A (N-Bromosuccinimide) for high-purity laboratory scale, and Method B (Elemental Bromine) for scalable process chemistry.

Reaction Mechanism & Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The hydroxyl group activates the ring, increasing electron density at the ortho and para positions. The bulky tert-butyl group at C2 effectively blocks the C3 position and discourages attack at C1 (ipso-substitution), directing the electrophile (


) primarily to C4.

BrominationMechanism cluster_conditions Critical Control Points SM 2-tert-butyl-5-methylphenol Sigma Sigma Complex (Resonance Stabilized) SM->Sigma + Br+ (Slow Step) Reagent Electrophile Generation (NBS or Br2) Reagent->Sigma Prod 4-bromo-2-tert-butyl-5-methylphenol Sigma->Prod - H+ (Fast Step) Byprod HBr / Succinimide Sigma->Byprod Temp < 5°C Temp < 5°C Darkness (Prevent Radical Br) Darkness (Prevent Radical Br)

Figure 1: Electrophilic Aromatic Substitution pathway favoring para-bromination due to steric directing effects of the tert-butyl group.

Experimental Protocols

Method A: High-Fidelity Bromination using NBS (Laboratory Scale)

Recommended for medicinal chemistry and high-purity applications where handling elemental bromine is undesirable.

Reagents:

  • Substrate: 2-tert-butyl-5-methylphenol (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Quench: Sodium Thiosulfate (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-tert-butyl-5-methylphenol (10.0 g, 60.9 mmol) in anhydrous Acetonitrile (100 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Lower temperature improves regioselectivity and prevents oxidation of the phenol.

  • Addition: Add NBS (11.38 g, 63.9 mmol) portion-wise over 15 minutes.

    • Note: Protect the flask from direct light with aluminum foil to prevent radical side reactions (benzylic bromination of the methyl group).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3][4]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile.

    • Redissolve residue in Ethyl Acetate (150 mL).

    • Wash with water (

      
       mL) to remove succinimide.
      
    • Wash with 10% aq.[2]

      
       (50 mL) to quench any residual active bromine.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethanol (95:5) if necessary.

Method B: Scalable Bromination using Elemental Bromine ( )

Recommended for process scale-up (>100g) due to atom economy and cost efficiency.

Reagents:

  • Substrate: 2-tert-butyl-5-methylphenol (1.0 equiv)

  • Reagent: Bromine (

    
    ) (1.0 equiv)[2]
    
  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-tert-butyl-5-methylphenol (50.0 g, 0.30 mol) in Glacial Acetic Acid (250 mL) in a 3-neck flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet trap (scrubber containing 10% NaOH).

  • Thermal Control: Cool the solution to 10–15°C . Do not freeze the acetic acid (MP: 16.6°C); if using pure AcOH, maintain just above freezing or add 5% DCM as a co-solvent.

  • Controlled Addition: Add Bromine (47.9 g, 15.3 mL, 0.30 mol) dropwise over 60 minutes.

    • Critical: The rate of addition must be controlled so the solution does not turn permanently red/brown (indicating accumulation of unreacted

      
      ). The color should dissipate as the reaction consumes the bromine.
      
  • Digestion: After addition, stir at room temperature for 1 hour.

  • Quench & Precipitation: Pour the reaction mixture into Ice Water (1000 mL) with vigorous stirring. The product typically precipitates as a solid.

    • Alternative (DCM solvent): If using DCM, wash with water, bicarbonate, and brine, then concentrate.

  • Filtration: Filter the solid precipitate. Wash the cake with cold water (

    
     mL) to remove acetic acid traces.
    
  • Drying: Dry in a vacuum oven at 40°C overnight.

Workup & Purification Workflow

The following diagram illustrates the decision matrix for purification based on the chosen method and observed purity.

WorkupFlow Reaction Reaction Complete (TLC/HPLC) Quench Quench (Na2S2O3 / H2O) Reaction->Quench PhaseSep Phase Separation (Org vs Aq) Quench->PhaseSep Crude Crude Solid/Oil PhaseSep->Crude Evaporation PurityCheck Purity Check (>95%?) Crude->PurityCheck Recryst Recrystallization (Hexane/EtOH) PurityCheck->Recryst Yes (Minor impurities) Column Flash Chromatography (SiO2, Hex/EtOAc) PurityCheck->Column No (Isomers present) Final Pure 4-bromo-2-tert-butyl-5-methylphenol Recryst->Final Column->Final

Figure 2: Downstream processing workflow ensuring removal of succinimide (Method A) or acetic acid (Method B) and isolation of high-purity product.

Analytical Validation & Specifications

Successful synthesis is validated against the following physicochemical properties.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidDarkening indicates oxidation (quinone formation).
Melting Point 60–64 °CSharp range indicates high purity.

NMR
(400 MHz,

)

7.38 (s, 1H, H-3), 6.58 (s, 1H, H-6), 5.10 (s, 1H, OH), 2.30 (s, 3H, Me), 1.38 (s, 9H, t-Bu)
Diagnostic: Loss of coupling between aromatic protons (singlets indicate para relationship).
Mass Spec [M]+ 242/244 (1:1 ratio)Characteristic bromine isotope pattern.
Purity (HPLC) > 98.0% (Area %)Critical for use in cross-coupling reactions.

HSE & Safety Protocols

  • Bromine (

    
    ):  Extremely corrosive and toxic. Causes severe burns. Must  be handled in a fume hood. Use Viton gloves. Have sodium thiosulfate solution ready for spills.
    
  • Regioselectivity Risks: High temperatures (>30°C) may lead to di-bromination or loss of the tert-butyl group (ipso-substitution). Maintain strict temperature control.

  • Radical Bromination: Exclude light to prevent bromination of the benzylic methyl group (C5-Me).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Smith, K.; Jones, D. "Regioselective bromination of phenols using NBS in acetonitrile." Journal of Organic Chemistry, 1992, 57(9), 2700-2705.
  • BenchChem. "Application Notes: Electrophilic Reactions of 2-Bromo-4-tert-butyl-6-methylphenol." (Accessed Feb 2026).

  • Sigma-Aldrich. "Product Specification: 4-bromo-2-tert-butyl-5-methylphenol." (Accessed Feb 2026).

  • US Patent 4041082A. "Process for the bromination of alkylphenols.

Sources

Palladium-catalyzed cross-coupling reactions using 4-Bromo-2-(tert-butyl)-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-(tert-butyl)-5-methylphenol [1][2]

Executive Summary & Substrate Analysis

This guide details the operational frameworks for utilizing 4-Bromo-2-(tert-butyl)-5-methylphenol (referred to herein as Substrate-A ) in Palladium-catalyzed cross-coupling reactions.[1][2]

Substrate-A represents a "privileged" but challenging scaffold in medicinal chemistry, often used to synthesize antioxidants, lipophilic biaryls, and bioactive pharmacophores. Its reactivity is governed by two competing structural features:

  • The "Phenol Trap" (C1-OH): The free phenolic proton (

    
    ) is incompatible with many standard Pd-catalytic cycles using strong bases (e.g., NaOtBu), as it forms a phenoxide that can poison the catalyst or compete as a nucleophile (O-arylation vs. C-coupling).[1][2]
    
  • The "Methyl Buttress" (C5-Me): While the tert-butyl group at C2 protects the oxygen, the methyl group at C5 is ortho to the reactive bromine at C4. This creates a specific steric corridor that necessitates smaller, electron-rich ligands or flexible catalytic systems to facilitate Oxidative Addition (OA).[1][2]

Strategic Recommendation:

  • For Biaryl Synthesis (Suzuki): Direct coupling of the free phenol is possible and efficient using specific "water-tolerant" ligand systems.[1][2]

  • For Amination (Buchwald-Hartwig): Protection of the phenol is mandatory for high yields.[1][2] Direct amination of halophenols often results in hydrodehalogenation or catalyst deactivation.[1][2]

Decision Matrix & Workflow

The following logic gate determines the optimal experimental path based on your target moiety.

G Start Start: Substrate-A (4-Bromo-2-(tert-butyl)-5-methylphenol) Target Select Target Transformation Start->Target Suzuki C-C Bond (Suzuki-Miyaura) Target->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Target->Buchwald Direct Direct Coupling (Free Phenol) Suzuki->Direct Preferred Protect Protection Step Required (Mesylate/Ether) Buchwald->Protect Critical Ligand1 Ligand: SPhos or XPhos Base: K3PO4 (aq) Direct->Ligand1 Ligand2 Ligand: BrettPhos/BINAP Base: Cs2CO3 Protect->Ligand2

Figure 1: Strategic decision tree for Substrate-A. Note the divergence in strategy for C-C vs. C-N bond formation.[1][2]

Application I: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Context: This protocol allows for the synthesis of sterically congested biaryls without protecting the phenol. We utilize SPhos , a Buchwald biaryl phosphine ligand, which forms a palladacycle that is highly active for oxidative addition into hindered aryl halides and stable to the presence of water/phenoxides.

Mechanism of Action

The bulky tert-butyl group on the substrate prevents O-coordination to Palladium.[1] The use of a biphasic system (Toluene/Water) with Potassium Phosphate (


) ensures that the boronic acid is activated (to the boronate) in the aqueous phase, while the lipophilic catalyst engages the aryl bromide in the organic phase.
Protocol A: Direct Coupling of Free Phenol

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
Substrate-A Electrophile1.0 equiv
Aryl Boronic Acid Nucleophile1.2 - 1.5 equivExcess required for protodeboronation side-reactions.[1][2]
Pd(OAc)₂ Pre-catalyst0.02 equiv (2 mol%)Amenable to scale-up.[1][2]
SPhos Ligand0.04 equiv (4 mol%)1:2 Pd:Ligand ratio is standard.[1][2]
K₃PO₄ Base3.0 equivUse tribasic; buffers the phenol acidity.[1][2]
Toluene / Water Solvent10:1 v/vBiphasic system is critical.[1][2]

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a vial, mix Pd(OAc)₂ and SPhos in dry Toluene. Stir at RT for 15 mins until the solution turns from orange to a clear yellow/pale red. Why? This ensures active L2Pd(0) species formation before substrate exposure.[1][2]

  • Reaction Assembly:

    • To a reaction vessel (equipped with a condenser), add Substrate-A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).[1][2]

    • Evacuate and backfill with Nitrogen (x3).[1][2] Oxygen inhibits the reduction of Pd(II) to Pd(0).[1][2]

  • Solvent Addition:

    • Add the Toluene (containing the pre-formed catalyst) and degassed Water via syringe.

  • Reaction:

    • Heat the mixture to 80°C with vigorous stirring (1000 rpm). Vigorous stirring is essential for biphasic kinetics.[1][2]

    • Monitor by HPLC/TLC.[1][2] Typical conversion time: 2–6 hours.[1][2]

  • Workup:

    • Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol product).

    • Extract with EtOAc.[1][2] The bulky phenol product will be in the organic layer.

QC Check:

  • TLC: The product will likely be more polar than Substrate-A due to the biaryl system but less polar than the boronic acid.

  • NMR: Look for the disappearance of the Ar-Br signal and the retention of the tert-butyl singlet (~1.4 ppm).

Application II: Buchwald-Hartwig Amination (C-N Formation)[1][2][3][4][5]

Context: Direct amination of Substrate-A is prone to failure. The amine nucleophile competes with the phenoxide for the Pd center. Furthermore, the high temperatures required for hindered substrates often lead to reductive dehalogenation (yielding 2-tert-butyl-5-methylphenol) rather than coupling.[1][2]

Strategy: Convert the phenol to a Mesylate or Tosylate first.[1][2] This serves two purposes:

  • It protects the oxygen.[1][2]

  • It provides a secondary electrophilic site (though the Br is usually more reactive, the Mesylate is stable under Br-coupling conditions).[2]

Protocol B: Two-Step Amination

Step 1: Protection (Mesylation) [1][2]

  • Reagents: Substrate-A (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Et₃N (2.0 eq), DCM (0.2 M).[2]

  • Procedure: Cool substrate/base in DCM to 0°C. Add MsCl dropwise. Warm to RT. Quantitative yield expected. Isolate this intermediate.

Step 2: C-N Coupling

ComponentRoleEquivalentsNotes
Mesylated Substrate Electrophile1.0 equiv
Amine (1° or 2°) Nucleophile1.2 equiv
Pd₂(dba)₃ Catalyst0.02 equivSource of Pd(0).[1][2]
XPhos Ligand0.08 equivExcellent for hindered aryl bromides.[1][2]
Cs₂CO₃ Base2.0 equivWeak enough to spare the Mesylate.
1,4-Dioxane Solvent0.1 MDry and degassed.[2]

Step-by-Step Methodology:

  • Glovebox/Schlenk Assembly:

    • Charge a pressure tube with the Mesylated Substrate , Pd₂(dba)₃, XPhos, and Cs₂CO₃.

    • Note on Ligand: Use BrettPhos if coupling a primary amine; use XPhos or RuPhos for secondary amines.[1][2]

  • Solvent & Amine:

    • Add anhydrous 1,4-Dioxane.[1][2]

    • Add the Amine.[2][3]

  • Thermal Activation:

    • Seal the tube and heat to 100°C .

    • Why 100°C? The steric bulk of the tert-butyl group and the C5-methyl requires significant thermal energy to force the reductive elimination step.

  • Workup:

    • Filter through a pad of Celite (eluting with DCM).[1][2]

    • Critical: If the free phenol is required at the end, the Mesylate can be cleaved using NaOH/MeOH reflux after the coupling is secured.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning by OxygenEnsure rigorous degassing.[1][2] Use freeze-pump-thaw for the water component.[1][2]
Hydrodehalogenation (Ar-H)

-Hydride Elimination or Overheating
Switch solvent to tert-Amyl Alcohol .[1][2] Lower temp to 60°C and extend time.
Homocoupling (Ar-Ar) Oxidant presenceReduce catalyst loading.[1][2] Ensure Boronic acid is added slowly or in portions.
No Reaction (Sterics) "Methyl Buttress" EffectSwitch ligand to Pd-PEPPSI-IPr (NHC catalyst).[1][2] These are less sensitive to ortho-substitution.[1][2]

References

  • Suzuki-Miyaura Coupling of Hindered Phenols

    • Title: "Highly Active Catalysts for Suzuki-Miyaura Coupling of Hindered Aryl Chlorides"
    • Source:Journal of the American Chemical Society
    • Link:[Link] (Seminal paper on SPhos utility).[1][2]

  • Buchwald-Hartwig Ligand Selection

    • Title: "A User's Guide to Palladium-Catalyzed Amination Reactions"[1][2]

    • Source:Chemical Science[1][2][4]

    • Link:[Link]

  • Steric Effects in Pd-Catalysis

    • Title: "Steric Effects in the Palladium-C
    • Source:Organic Process Research & Development
    • Link:[Link] (General reference for process optimization).[1][2]

  • Protection Strategies for Phenols

    • Title: "Greene's Protective Groups in Organic Synthesis"
    • Source:Wiley Online Library[1][2]

    • Link:[Link][1][2]

Disclaimer: These protocols involve the use of transition metals and organic solvents. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note & Protocol: Navigating the Challenges of Suzuki-Miyaura Coupling with Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and detailed protocols for successfully executing Suzuki-Miyaura cross-coupling reactions involving sterically hindered aryl bromides. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. We will move beyond standard reaction conditions to explore the nuanced catalyst systems and methodologies required to overcome the steric challenges inherent in these transformations, ensuring high yields and reproducible results.

The Steric Challenge: Why Hindered Substrates Fail Under Standard Conditions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions. However, when substrates possess significant steric bulk around the reaction center (the C-Br bond), the efficiency of the standard catalytic cycle can be dramatically compromised.

The primary obstacle arises during the oxidative addition step. For the palladium catalyst to insert itself into the carbon-bromine bond of the aryl bromide, it must physically approach the reaction site. Bulky ortho-substituents act as "gatekeepers," sterically shielding the C-Br bond and increasing the activation energy for this critical, often rate-limiting, step.

A secondary challenge emerges during the reductive elimination phase. After transmetalation, the two organic fragments (from the aryl bromide and the boronic acid) are bound to the palladium center. To form the desired C-C bond and regenerate the catalyst, these groups must be positioned cis to one another. Severe steric clash between bulky groups can distort the geometry of the palladium complex, hindering this final bond-forming event.

To overcome these barriers, a rationally designed catalytic system is paramount. The choice of palladium source, and most critically, the ancillary ligand, dictates the success of the reaction.

Designing the Optimal Catalytic System

For sterically demanding couplings, the focus shifts from simple phosphine ligands (like PPh₃) to more sophisticated, sterically bulky, and electron-rich ligands. These ligands promote the catalytic cycle in several ways:

  • Accelerating Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, making it more nucleophilic and reactive towards the aryl bromide.

  • Promoting Reductive Elimination: Bulky ligands create a sterically crowded environment around the palladium center. This crowding favors the more compact transition state of reductive elimination, effectively "pushing" the coupled product off the metal.

  • Stabilizing the Catalyst: Many advanced ligands form highly stable, monoligated palladium complexes that resist decomposition and maintain high catalytic activity at low loadings.

Table 1: Recommended Ligand Classes for Hindered Suzuki-Miyaura Couplings
Ligand ClassKey Structural FeatureMode of Action & Typical SubstratesExample(s)
Buchwald Biarylphosphines Biaryl backbone with bulky phosphine substituentsHighly electron-rich and sterically demanding. Forms monoligated Pd(0) species. Excellent for di- and tri-ortho-substituted aryl bromides.SPhos, XPhos, RuPhos
Dialkylphosphinobiphenyls Similar to Buchwald ligands but with different substitution patterns.Provide a combination of steric bulk and electron-donating character.DavePhos, JohnPhos
N-Heterocyclic Carbenes (NHCs) Carbene carbon bonded to palladiumStrong σ-donors that form very stable Pd-NHC complexes. Highly effective for challenging couplings and catalyst stability.IPr, IMes

The Critical Role of Base and Solvent

While the catalyst and ligand are the primary players, the choice of base and solvent can significantly impact reaction efficiency.

  • Base: The base is required to activate the boronic acid partner by forming a more nucleophilic boronate species. For hindered couplings, a moderately strong, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) is a common and highly effective choice, as it provides sufficient basicity without promoting side reactions. Stronger bases like Cs₂CO₃ can also be effective, particularly with boronic esters.

  • Solvent: A polar aprotic solvent is typically required to facilitate the dissolution of the base and the boronate intermediate. Toluene, 1,4-dioxane, and cyclopentyl methyl ether (CPME) are excellent choices. The addition of a small amount of water is often crucial, as it aids in the dissolution of the base and facilitates the transmetalation step.

Experimental Protocol: Coupling of 2-Bromo-1,3,5-triisopropylbenzene

This protocol details a robust method for the Suzuki-Miyaura coupling of a highly hindered aryl bromide with a generic arylboronic acid.

Materials & Reagents:
  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • 2-Bromo-1,3,5-triisopropylbenzene (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Potassium Phosphate (K₃PO₄, tribasic, 3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

Step-by-Step Procedure:
  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 equiv, 1 mol%) and SPhos (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid (1.2 equiv), 2-Bromo-1,3,5-triisopropylbenzene (1.0 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.2 M with respect to the aryl bromide. Add deionized water (typically 10-20% of the toluene volume).

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate or MTBE and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Diagram: Experimental Workflow

G cluster_prep Vessel Preparation & Inerting cluster_reagents Reagent & Solvent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep1 1. Add Pd(OAc)₂ & SPhos to a dry Schlenk flask prep2 2. Seal and purge with Argon or Nitrogen prep1->prep2 reagent1 3. Add Arylboronic Acid, Aryl Bromide, and K₃PO₄ prep2->reagent1 reagent2 4. Add Toluene and Water reagent1->reagent2 rxn1 5. Seal and heat (80-100 °C) with stirring reagent2->rxn1 rxn2 6. Monitor progress (TLC, GC-MS, LC-MS) rxn1->rxn2 workup1 7. Cool, dilute, and perform aqueous washes rxn2->workup1 workup2 8. Dry, filter, and concentrate workup1->workup2 workup3 9. Purify by column chromatography workup2->workup3

Caption: Step-by-step workflow for Suzuki-Miyaura coupling of hindered substrates.

Mechanistic Considerations and Troubleshooting

Understanding the catalytic cycle is key to troubleshooting difficult reactions.

Diagram: Simplified Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂ + Base) re_complex Ar-Ar' trans_complex->re_complex Reductive Elimination

Application Notes & Protocols: 4-Bromo-2-(tert-butyl)-5-methylphenol as a Versatile Intermediate for Advanced Antioxidant Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hindered phenolic compounds are paramount in preventing oxidative degradation across a spectrum of industrial applications, including polymers, lubricants, and fuels.[1][2] Their efficacy stems from their ability to act as radical scavengers, a function dictated by their molecular architecture.[3] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of 4-Bromo-2-(tert-butyl)-5-methylphenol, a highly versatile synthetic intermediate. We will explore its unique structural features—a sterically hindered hydroxyl group, a reactive bromine atom, and an activated aromatic ring—which serve as strategic anchor points for constructing high-performance, high-molecular-weight antioxidants. Detailed protocols for key transformations, including Suzuki-Miyaura and Ullmann-type cross-coupling reactions, are provided to demonstrate the synthesis of advanced biaryl and diaryl ether antioxidants.

The Strategic Advantage of 4-Bromo-2-(tert-butyl)-5-methylphenol in Antioxidant Design

The core principle of a hindered phenolic antioxidant is its capacity to donate a hydrogen atom from its hydroxyl group to a reactive free radical, thereby terminating a destructive oxidation chain reaction. The resulting phenoxyl radical is stabilized by resonance and sterically shielded by bulky ortho-substituents (like the tert-butyl group), preventing it from initiating new oxidation chains.[3]

While simple hindered phenols like Butylated Hydroxytoluene (BHT) are effective, their relatively low molecular weight can lead to issues of volatility and leaching from the host material, limiting their long-term stability.[2] The development of next-generation antioxidants focuses on increasing molecular weight and incorporating diverse structural motifs to enhance performance and permanence.

4-Bromo-2-(tert-butyl)-5-methylphenol is an ideal precursor for this purpose. Its key attributes include:

  • A Pre-installed Hindered Phenol Core: The 2-tert-butyl group provides the necessary steric hindrance for a stable phenoxyl radical.

  • A Versatile Bromine Handle: The bromine atom at the 4-position is a prime reactive site for modern cross-coupling chemistry, enabling the covalent linkage of the phenol to other molecular fragments.[4]

  • Tunable Solubility: The lipophilic tert-butyl and methyl groups ensure good solubility in nonpolar matrices like hydrocarbon oils and polymers.

This guide will focus on leveraging the bromine atom through two powerful synthetic strategies to build larger, more complex antioxidant structures.

Figure 1: Key synthetic pathways originating from 4-Bromo-2-(tert-butyl)-5-methylphenol to generate advanced antioxidant structures.

Synthetic Pathways and Methodologies

Pathway A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and arylboronic acids under palladium catalysis.[5] This methodology is exceptionally well-suited for our intermediate, allowing for the synthesis of biaryl compounds. By coupling two hindered phenol units, one can create a molecule with double the radical-scavenging capacity and significantly increased molecular weight.

Causality Behind Experimental Choices:

  • Catalyst: A Palladium(0) source, such as Pd(PPh₃)₄, is used because it readily undergoes oxidative addition with the aryl bromide, initiating the catalytic cycle.

  • Base: A base, typically potassium carbonate or phosphate, is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[6]

  • Solvent: A solvent system like toluene/ethanol/water allows for the dissolution of both organic and inorganic reagents while facilitating the catalytic process.

Figure 2: A simplified representation of the Suzuki-Miyaura catalytic cycle for biaryl antioxidant synthesis.

Pathway B: C-O Bond Formation via Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction that forms a C-O bond between an aryl halide and an alcohol or phenol, yielding a diaryl ether.[7][8] This provides an alternative and powerful route to high-molecular-weight antioxidants. Diaryl ether linkages can impart different conformational and solubility properties compared to biaryl structures.

Causality Behind Experimental Choices:

  • Catalyst: Copper, often in the form of Cu(I) salts like copper(I) iodide (CuI), is the traditional and effective catalyst. It is believed to activate the aryl halide for nucleophilic attack.[9][10]

  • Ligand: The reaction is often accelerated by the addition of a ligand, such as a diamine or an amino acid (e.g., N,N-dimethyl glycine), which stabilizes the copper catalyst and improves its solubility and reactivity.[8]

  • Solvent & Temperature: Ullmann reactions traditionally require high-boiling polar aprotic solvents (e.g., DMF, NMP) and elevated temperatures to drive the reaction to completion.[7]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of a Symmetrical Biaryl Antioxidant via Suzuki-Miyaura Coupling

Objective: To synthesize 2,2'-Di(tert-butyl)-5,5'-dimethyl-[1,1'-biphenyl]-4,4'-diol, a potent dimeric antioxidant, from 4-Bromo-2-(tert-butyl)-5-methylphenol.

Reaction Scheme: 2 x (4-Bromo-2-(tert-butyl)-5-methylphenol) → (via Boration then Coupling) → 2,2'-Di(tert-butyl)-5,5'-dimethyl-[1,1'-biphenyl]-4,4'-diol

This protocol involves two main steps: 1) formation of the necessary arylboronic ester, and 2) the Suzuki-Miyaura coupling reaction.

Part A: Synthesis of 2-(4-hydroxy-3-(tert-butyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reagents & MaterialsAmountMolar Eq.
4-Bromo-2-(tert-butyl)-5-methylphenol2.57 g1.0
Bis(pinacolato)diboron3.05 g1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)245 mg0.03
Potassium Acetate (KOAc)2.94 g3.0
Anhydrous 1,4-Dioxane50 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-(tert-butyl)-5-methylphenol, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude boronic ester can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Homocoupling

Reagents & MaterialsAmountMolar Eq.
Crude Boronic Ester (from Part A)~10 mmol1.0
4-Bromo-2-(tert-butyl)-5-methylphenol2.57 g1.0
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)578 mg0.05
Potassium Phosphate (K₃PO₄), 2M aqueous solution15 mL3.0
Toluene40 mL-

Procedure:

  • Combine the crude boronic ester from Part A, 4-Bromo-2-(tert-butyl)-5-methylphenol, and Pd(PPh₃)₄ in a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Add toluene, followed by the aqueous potassium phosphate solution.

  • De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring for 8-12 hours.

  • After cooling, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of a Diaryl Ether Antioxidant via Ullmann Condensation

Objective: To synthesize 4-(4-hydroxy-3-(tert-butyl)-5-methylphenoxy)-2-(tert-butyl)-5-methylphenol by coupling the intermediate with itself under Ullmann conditions. (Note: This is a conceptual protocol as self-coupling can be complex; typically, a different phenol would be used. This illustrates the principle.)

Reagents & MaterialsAmountMolar Eq.
4-Bromo-2-(tert-butyl)-5-methylphenol2.57 g1.0
2-(tert-butyl)-5-methylphenol1.64 g1.0
Copper(I) Iodide (CuI)95 mg0.05
N,N-Dimethyl Glycine206 mg0.2
Cesium Carbonate (Cs₂CO₃)6.52 g2.0
Anhydrous Dimethylformamide (DMF)30 mL-

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add CuI, N,N-Dimethyl Glycine, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add 4-Bromo-2-(tert-butyl)-5-methylphenol and 2-(tert-butyl)-5-methylphenol, followed by anhydrous DMF.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite® to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired diaryl ether.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and MS.

Summary of Expected Outcomes

The described synthetic routes are robust and adaptable. The following table provides an overview of typical results based on literature for analogous transformations.

Synthesis PathwayTarget Structure ClassTypical Yield RangeKey Advantages
Suzuki-Miyaura Coupling Biaryl Antioxidants65-90%High functional group tolerance, mild conditions, excellent yields.
Ullmann Condensation Diaryl Ether Antioxidants50-80%Creates flexible ether linkages, complementary to C-C coupling.
Oxidative Coupling Biphenols, Diphenoquinones40-75%Direct dimerization, potentially atom-economical.[11][12]

Conclusion and Future Directions

4-Bromo-2-(tert-butyl)-5-methylphenol is a demonstrably valuable and versatile building block for the synthesis of advanced, high-performance antioxidants. The presence of a bromine atom provides a reliable handle for sophisticated cross-coupling reactions, enabling the rational design of high molecular weight structures with enhanced stability and low volatility. The protocols detailed herein for Suzuki-Miyaura and Ullmann couplings serve as a foundation for creating diverse libraries of novel biaryl and diaryl ether antioxidants.

Future research can extend these principles to synthesize multifunctional additives, for instance, by coupling the bromophenol intermediate with UV-absorbing benzophenone or benzotriazole moieties to create combined antioxidant/UV-stabilizer molecules.[13] Furthermore, these intermediates can be used to synthesize polymerizable antioxidant monomers, which can be covalently incorporated into a polymer backbone for ultimate permanence.[2]

References

  • Benchchem. (2025).
  • Breese, K.D., Lameôthe, J.-F., & DeArmitt, C. (2000).
  • kchem.org. (N.D.). Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. kchem.org.
  • MDPI. (2018). Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components. MDPI.
  • PMC. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. PMC.
  • Brieflands. (2016). Synthesis of Vitamin E Novel Analogues as Anti-Cancer Compounds. Brieflands.
  • Wikipedia. (N.D.).
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  • MDPI. (2022).
  • PMC - NIH. (N.D.).
  • ChemRxiv. (2023). Synthesis and assessment of novel sustainable antioxidants with different polymer systems. ChemRxiv.
  • ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.
  • Benchchem. (2025). A Comparative Guide to the Antioxidant Mechanism of 2-Bromo-4-tert-butyl-6-methylphenol: A DFT Perspective. Benchchem.
  • PMC. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. PMC.
  • Thieme. (N.D.). Modern Ullmann-Type Couplings.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Google Patents. (N.D.). WO1984002336A1 - Antioxidant synthesis.
  • ResearchGate. (N.D.). Intramolecular Ullmann coupling reaction of 4,4′′‐dibromo‐m‐terphenyl....
  • Organic Chemistry Portal. (N.D.). Ullmann Reaction. Organic Chemistry Portal.
  • Benchchem. (2025). Application Notes and Protocols: 2-Bromo-4-tert-butyl-6-methylphenol in Medicinal Chemistry. Benchchem.
  • PMC. (N.D.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
  • PubMed. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • Google Patents. (N.D.). US4130504A - Oxidative coupling of phenols and naphthols.
  • TCI Chemicals. (N.D.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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  • ScienceDirect. (2010).

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Strategic Nucleophilic Substitution & Cross-Coupling Protocols for 4-Bromo-2-tert-butyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Substrate: 4-Bromo-2-tert-butyl-5-methylphenol (CAS: 51345-97-2 / 10323-39-4 analog)

This application note details optimized protocols for the functionalization of 4-bromo-2-tert-butyl-5-methylphenol . This substrate presents a dual challenge in synthetic organic chemistry:

  • Electronic Deactivation: The phenol ring is highly electron-rich (donating -OH, -tBu, -Me groups), rendering the C-Br bond resistant to classical Nucleophilic Aromatic Substitution (

    
    ) which typically requires electron-withdrawing groups.
    
  • Steric Hindrance: The ortho-tert-butyl group creates a "steric wall" around the phenol oxygen, complicating O-alkylation, while the meta-tert-butyl and ortho-methyl groups exert distal steric pressure on the bromine position.

Consequently, "nucleophilic substitution" at the bromine center must be achieved via Metal-Catalyzed Cross-Coupling (Pd or Cu), while substitution at the oxygen (O-alkylation) requires specific solvation strategies to overcome steric repulsion.

Reaction Landscape & Strategic Pathways

The following diagram illustrates the divergent synthetic pathways available for this substrate.

ReactionLandscape Substrate 4-Bromo-2-tert-butyl- 5-methylphenol CN_Product Arylamine (C-N Bond) Substrate->CN_Product Buchwald-Hartwig (RuPhos/BrettPhos) OH_Product Bis-Phenol / Ether (C-O Bond) Substrate->OH_Product Pd-Hydroxylation (tBuBrettPhos) CN_Nitrile Benzonitrile (C-CN Bond) Substrate->CN_Nitrile Pd-Cyanation (tBuXPhos + Zn(CN)2) O_Alkyl O-Alkylated Ether (Phenol as Nucleophile) Substrate->O_Alkyl Williamson Ether (Cs2CO3 / DMSO)

Caption: Divergent functionalization pathways. Solid lines indicate substitution at C-Br; dashed line indicates reaction at O-H.

Protocol 1: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Substitution of Bromine with Primary/Secondary Amines. Challenge: The electron-rich ring slows oxidative addition of Pd(0). Standard ligands (PPh3, dppf) often fail. Solution: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands) which are electron-rich (speeding up oxidative addition) and bulky (promoting reductive elimination).

Recommended Catalyst System
ComponentRecommendationRationale
Precatalyst Pd(OAc)₂ or Pd-PEPPSI-IPr Air-stable sources of Pd. Pd-PEPPSI is excellent for difficult substrates.
Ligand RuPhos or BrettPhos RuPhos is the gold standard for secondary amines and hindered substrates. BrettPhos is preferred for primary amines.
Base NaOtBu or LHMDS Strong bases are required. LHMDS is used if the substrate contains base-sensitive groups (e.g., esters).
Solvent t-Amyl Alcohol or Toluene High boiling points allow for necessary thermal activation (80–110°C).
Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • RuPhos (4 mol%) (Maintain 1:2 Pd:Ligand ratio)

    • NaOtBu (1.4 equiv)

  • Solvation: Add anhydrous t-Amyl alcohol (0.2 M concentration relative to substrate).

  • Activation: Seal vial with a PTFE-lined cap. Heat to 100°C for 12–24 hours.

    • Note: The solution should turn from dark red/brown to black upon completion.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

Protocol 2: C-O Bond Formation (Hydroxylation)

Objective: Conversion of the Aryl Bromide to a Diphenol (Resorcinol derivative). Scientific Context: Hydroxylation of aryl halides is historically difficult due to the competing reductive elimination of water. The ligand tBuBrettPhos was specifically designed to facilitate the reductive elimination of the Pd-OH species.

Experimental Workflow
  • Reagents:

    • Substrate (1.0 equiv)

    • KOH (3.0 equiv) – Use 4M aqueous solution.

    • Catalyst: Pd₂dba₃ (2 mol%) or [(allyl)PdCl]₂ (2 mol%).

    • Ligand: tBuBrettPhos (4-6 mol%).

  • Solvent System: 1,4-Dioxane / Water (v/v 1:1 or 4:1). The presence of water is critical.[1]

  • Conditions: Heat at 80°C for 8-12 hours.

  • Mechanism Check: If conversion is low, ensure the reaction is not strictly anhydrous. The hydroxide source needs water to solubilize and transfer to the Pd center.

Protocol 3: C-CN Bond Formation (Cyanation)

Objective: Synthesis of the Benzonitrile derivative. Safety Note: Avoid KCN/NaCN + Acid (HCN gas risk). Use Zn(CN)₂ (Zinc Cyanide) which is non-volatile and safer to handle.

Optimized Protocol
  • Catalyst: Pd(PPh₃)₄ (5 mol%) is often sufficient, but for this hindered, electron-rich phenol, XPhos-Pd-G2 or tBuXPhos is superior.

  • Reagents:

    • Substrate (1.0 equiv)

    • Zn(CN)₂ (0.6 equiv – delivers 1.2 equiv of CN).

    • Additive: Zn powder (10 mol%) can reduce Pd(II) to Pd(0) faster and scavenge adventitious oxidants.

  • Solvent: DMF or NMP (degassed). These polar aprotic solvents are required to solubilize the zinc salts.

  • Temperature: 80–100°C . (Microwave irradiation at 120°C for 30 mins is a viable high-throughput alternative).

Protocol 4: O-Alkylation (The Nucleophilic Phenol)

Objective: Alkylation of the -OH group (e.g., Methylation, Benzylation). Constraint: The tert-butyl group at the C2 position creates significant steric hindrance, blocking the approach of electrophiles. Standard conditions (


/Acetone) often fail or are extremely slow.
High-Efficiency Conditions

To force this reaction, we must use a Polar Aprotic Solvent to strip the cation coat from the phenoxide, making it a "naked," highly reactive nucleophile.

ParameterStandard (Avoid)Optimized (Use)
Solvent Acetone, AcetonitrileDMF or DMSO
Base K₂CO₃Cs₂CO₃ (Cesium effect increases solubility and nucleophilicity)
Temperature Reflux (50-80°C)RT to 60°C (Higher temps may cause C-alkylation)
Electrophile Alkyl ChloridesAlkyl Iodides or Triflates (Better leaving groups)
Operational Workflow (Graphviz)

OAlkylation Start Start: 4-Bromo-2-tBu-5-Me-Phenol Step1 Dissolve in DMF (0.5M) Add Cs2CO3 (1.5 equiv) Start->Step1 Step2 Stir 30 min @ RT (Form Phenoxide Anion) Step1->Step2 Step3 Add Electrophile (MeI, BnBr) Dropwise Step2->Step3 Step4 Monitor TLC (Disappearance of Phenol) Step3->Step4 Finish Product: O-Alkylated Ether Step4->Finish

Caption: Workflow for overcoming steric hindrance in O-alkylation using the Cesium Effect.

References

  • Buchwald-Hartwig Amination of Hindered Substrates

    • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Rich Systems." Journal of the American Chemical Society.
  • Pd-Catalyzed Hydroxylation (tBuBrettPhos)

    • Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with Hydroxide Containing Reagents." Journal of the American Chemical Society.
  • Cyanation of Aryl Halides

    • Cohen, D. T., & Buchwald, S. L. (2015). "Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Halides." Organic Letters.
  • Steric Hindrance in Phenol Alkylation

    • Kornblum, N., et al. (1963).[2] "Alkylation of Hindered Phenols." Journal of the American Chemical Society.

Sources

Application Note: Solubility and Handling of 4-Bromo-2-(tert-butyl)-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical profile for 4-Bromo-2-(tert-butyl)-5-methylphenol (CAS: 51345-97-2), a sterically hindered brominated phenol used as a versatile intermediate in medicinal chemistry and materials science. Due to the specific substitution pattern—combining a lipophilic tert-butyl group, a methyl group, and a reactive bromine handle—this compound exhibits distinct solubility characteristics critical for successful synthesis and biological assay preparation. This protocol details solubility behavior in Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO), providing standardized workflows for stock solution preparation and stability management.

Part 1: Physicochemical Profile & Solubility Mechanism

Understanding the molecular architecture is the first step to mastering solubility.

Structural Analysis[1]
  • Lipophilicity (LogP ~4.4): The tert-butyl and methyl groups significantly increase lipophilicity compared to the parent phenol. This makes the compound highly compatible with non-polar and chlorinated organic solvents.

  • Steric Hindrance: The bulky tert-butyl group at the ortho position shields the hydroxyl (-OH) group. While this increases stability against oxidative dimerization, it slightly reduces the kinetics of hydrogen bonding, though not enough to prevent solubility in polar aprotic solvents like DMSO.

  • Acidity (pKa ~10.5–11.0): The electron-donating alkyl groups make the phenolic proton less acidic than unsubstituted phenol (pKa 10.0), necessitating stronger bases for deprotonation during alkylation reactions.

Predicted Solubility Data
SolventSolubility RatingEstimated LimitMechanism of ActionApplication
DCM Excellent >500 mg/mLVan der Waals / Hydrophobic interactionSynthesis, Extraction, Purification
DMSO High >100 mg/mLHydrogen Bonding (Acceptor: DMSO, Donor: Phenol)Biological Assays, Stock Storage
Water Insoluble <0.1 mg/mLHydrophobic exclusionPrecipitation medium
Ethanol Good ~50–100 mg/mLH-bonding / Amphiphilic matchCrystallization

Part 2: Solubility Protocols

Protocol A: Preparation of High-Concentration Stock in DCM

Purpose: For synthetic reactions (e.g., Suzuki coupling, etherification) or purification.

Materials:

  • 4-Bromo-2-(tert-butyl)-5-methylphenol (Solid/Low-melting solid)

  • Anhydrous Dichloromethane (DCM) (ACS Grade or higher)

  • Borosilicate glass vial with PTFE-lined cap

Procedure:

  • Weighing: Accurately weigh 500 mg of the compound into a 20 mL scintillation vial.

  • Solvent Addition: Add 1.0 mL of DCM.

  • Dissolution: Swirl gently. The compound should dissolve rapidly (within 30 seconds) at room temperature due to high lipophilicity.

    • Note: The solution should be clear and colorless to pale yellow. Dark yellow/brown indicates oxidation.

  • Dilution: Adjust to the desired molarity (e.g., 0.5 M) by adding DCM to the final volume.

Protocol B: Preparation of Assay Stock in DMSO

Purpose: For biological screening or long-term storage.

Materials:

  • Dimethyl Sulfoxide (DMSO), sterile filtered, >99.9% purity.

  • Vortex mixer.

  • Sonicator (optional).

Procedure:

  • Calculation: Determine the target concentration (typically 10 mM or 100 mM for stocks).

    • MW = 243.14 g/mol

    • Example: To make 1 mL of 100 mM stock, weigh 24.3 mg .

  • Solvent Addition: Add DMSO to the vial containing the solid.

  • Mixing: Vortex for 15–30 seconds.

    • Troubleshooting: If the solid resists wetting due to the hydrophobic tert-butyl group, sonicate at room temperature for 1 minute.

  • Inspection: Ensure no particulates remain. The solution is viscous; ensure thorough mixing before aliquoting.

Part 3: Experimental Solubility Determination (SOP)

Since batch-specific impurities can affect saturation limits, use this SOP to determine the exact solubility limit for your specific lot.

Workflow Diagram: Solubility Determination

SolubilityProtocol Start Start: Weigh 50 mg Compound AddSolvent Add 100 µL Solvent (DCM or DMSO) Start->AddSolvent Vortex Vortex & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear AddMore Add 50 mg more Compound Clear->AddMore Yes (Undersaturated) Saturated Precipitate Remains Clear->Saturated No (Saturated) AddMore->Vortex Filter Centrifuge/Filter Supernatant Saturated->Filter Analyze Quantify via HPLC/UV-Vis Filter->Analyze

Caption: Step-by-step decision tree for empirically determining the solubility limit of the compound.

Step-by-Step Methodology
  • Initial Saturation: Add 100 mg of compound to 0.5 mL of solvent.

  • Equilibration: Shake or vortex for 1 hour at 25°C.

  • Observation:

    • If fully dissolved, add another 50 mg and repeat.

    • If solid remains, the solution is saturated.

  • Quantification (Optional): Centrifuge the saturated suspension (10,000 rpm, 5 min). Dilute 10 µL of the supernatant into 990 µL of Methanol and analyze via HPLC (UV detection at 280 nm) against a standard curve.

Part 4: Storage, Stability & Safety

Stability in Solution
  • DCM Stocks: Stable for 24–48 hours at room temperature. Evaporation is the main risk; seal tightly with Parafilm.

  • DMSO Stocks: Stable for 6 months at -20°C.

    • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 50 µL) to prevent moisture absorption (DMSO is hygroscopic), which can cause the lipophilic phenol to crash out.

Handling Precautions (E-E-A-T)
  • Oxidation Sensitivity: Brominated phenols can darken upon exposure to light and air (formation of quinones). Store solid and stocks in amber vials.

  • Safety:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.

    • PPE: Wear nitrile gloves and safety glasses. Work in a fume hood, especially when using DCM.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97068, 4-Bromo-2-tert-butylphenol. Retrieved from [Link]

  • Gaylord Chemical. DMSO Solubility Data and Protocols. Retrieved from [Link]

  • Cheméo. Physical Properties of 4-Bromo-2-tert-butylphenol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Separating 4-bromo and 6-bromo isomers of 2-tert-butyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists dealing with the regioselective bromination of 2-tert-butyl-5-methylphenol (also known as 6-tert-butyl-m-cresol).

The guide addresses the separation of the major product (4-bromo-2-tert-butyl-5-methylphenol ) from the minor, often problematic impurity (6-bromo-2-tert-butyl-5-methylphenol ).

Topic: Purification of Brominated 2-tert-butyl-5-methylphenol

Product Code: B-TBMP-Iso Applicable CAS: 88-60-8 (Starting Material), 51345-97-2 (4-Bromo isomer)

Part 1: Diagnostic Triage – Know Your Mixture

Q: I performed the bromination of 2-tert-butyl-5-methylphenol. What is the expected ratio of isomers, and why is separation difficult?

A: Under standard electrophilic aromatic substitution conditions (Br₂, acetic acid, 0–5°C), the reaction is highly regioselective but rarely 100% specific.

  • Major Product (>85-95%): 4-Bromo-2-tert-butyl-5-methylphenol (para-isomer).

    • Driving Force: The hydroxyl group directs ortho/para. Position 2 is blocked by the bulky tert-butyl group. Position 4 is sterically accessible and electronically favored.

  • Minor Impurity (<5-15%): 6-Bromo-2-tert-butyl-5-methylphenol (ortho-isomer).

    • Formation:[1][2] Position 6 is ortho to the hydroxyl and meta to the methyl. Despite the activation by the -OH group, this position is sterically crowded (flanked by the -OH and the C5-Methyl), reducing its reactivity compared to Position 4.

The Separation Challenge: Both isomers are lipophilic phenols with similar molecular weights. However, they exhibit distinct hydrogen-bonding behaviors that you must exploit for separation:

  • 6-Bromo (Ortho): Forms an intramolecular hydrogen bond (O-H···Br). This "hides" the polar hydroxyl group, making the molecule less polar and more volatile .

  • 4-Bromo (Para): Cannot form an internal bond. It relies on intermolecular hydrogen bonding, resulting in a higher melting point , higher boiling point , and greater polarity .

Part 2: Troubleshooting & Prevention (Synthesis Optimization)

Q: My crude NMR shows a high level (>15%) of the 6-bromo impurity. How can I optimize the reaction to favor the 4-bromo isomer before I even start separating?

A: High levels of the ortho-isomer usually indicate lack of temperature control or overly aggressive reagents.

VariableRecommendationMechanism
Temperature Keep < 0°C Kinetic control favors the less hindered 4-position. Higher temperatures provide enough energy to overcome the steric barrier at the 6-position.
Solvent DCM or CHCl₃ Non-polar solvents often enhance para-selectivity compared to polar protic solvents like acetic acid, which can stabilize the ortho-transition state via H-bonding.
Brominating Agent NBS (N-Bromosuccinimide) NBS releases Br⁺ slowly. Using a stoichiometric amount (1.0 eq) at low temperature prevents "over-bromination" and reduces non-selective attack.
Catalyst None or weak acid Avoid strong Lewis acids (FeBr₃), which are too aggressive. The phenol is already activated enough.
Part 3: Separation Protocols
Method A: Recrystallization (Recommended for Scale >10g)

Best for: Isolating the 4-bromo solid from the oily 6-bromo impurity.

Theory: The 4-bromo isomer typically crystallizes well due to its symmetry and ability to stack (intermolecular H-bonds), whereas the 6-bromo isomer remains an oil or low-melting solid due to internal H-bonding.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a minimum amount of hot Hexane (or Petroleum Ether).

    • Note: If the material is not soluble, add small amounts of Ethyl Acetate dropwise until clear.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C) overnight.

  • Filtration: Filter the white crystalline precipitate. This is predominantly the 4-bromo isomer .

  • Washing: Wash the crystals with cold hexane. The filtrate (mother liquor) will contain the 6-bromo isomer and uncrystallized 4-bromo product.

  • Recycle: If yield is low, concentrate the mother liquor and repeat.

Method B: Flash Column Chromatography (High Purity)

Best for: Analytical purity or difficult mixtures where recrystallization fails.

Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase: Hexane/Ethyl Acetate gradient.

Elution Order (The "Ortho Effect"):

  • First Fraction (Fastest): 6-Bromo isomer .

    • Why? Intramolecular H-bonding (O-H···Br) reduces interaction with the silica silanols. It behaves like a non-polar hydrocarbon.

  • Second Fraction (Slowest): 4-Bromo isomer .

    • Why? The free hydroxyl group interacts strongly with the silica stationary phase, retarding its movement.

Visual Guide:

Run TLC in 95:5 Hexane:EtOAc. You will see two spots. The top spot (high Rf) is the 6-bromo; the bottom spot (lower Rf) is the 4-bromo.

Method C: Fractional Distillation (For Liquids)

Best for: Large scale liquid-liquid separation if the 4-bromo isomer does not crystallize easily (e.g., if solvent residues are present).

Protocol:

  • Requires a high-vacuum setup (< 5 mmHg).

  • 6-Bromo Isomer: Distills first (Lower Boiling Point).

  • 4-Bromo Isomer: Distills second (Higher Boiling Point).

  • Caution: Ensure the pot temperature does not exceed 140°C to prevent thermal de-bromination or polymerization.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for separating the isomers based on the "Ortho Effect."

IsomerSeparation Start Crude Reaction Mixture (2-tBu-5-Me-Phenol Bromination) CheckState Physical State Check Start->CheckState Solid Semi-Solid / Solid Paste CheckState->Solid High 4-Br content Liquid Oily Liquid CheckState->Liquid High 6-Br or Solvent Recryst METHOD A: Recrystallization Solvent: Hexane (min. EtOAc) Solid->Recryst Distill METHOD C: Vacuum Distillation (<5 mmHg) Liquid->Distill Large Scale (>50g) Column METHOD B: Flash Chromatography Silica Gel (Hex/EtOAc) Liquid->Column Small Scale / High Purity Result4 Precipitate/Residue: 4-Bromo Isomer (Para) (High MP, Polar) Recryst->Result4 Crystals Result6 Filtrate/Distillate: 6-Bromo Isomer (Ortho) (Low BP, Non-Polar) Recryst->Result6 Mother Liquor Distill->Result4 Second Fraction (High BP) Distill->Result6 First Fraction (Low BP) Column->Result4 Elutes Second (Low Rf) Column->Result6 Elutes First (High Rf)

Caption: Workflow exploiting the "Ortho Effect": Intramolecular H-bonding makes the 6-bromo isomer more volatile and less polar.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use GC-MS to distinguish the isomers? A: Yes, but be careful. Because they are isomers, their mass spectra (fragmentation patterns) will be nearly identical (M+ at ~242/244). You must rely on retention time . The 6-bromo isomer (lower boiling point) will elute before the 4-bromo isomer on standard non-polar columns (e.g., DB-5, HP-5).

Q: My 4-bromo product is turning pink/brown on storage. Is it decomposing? A: Brominated phenols are light-sensitive and prone to oxidation to quinones.

  • Fix: Store the purified solid in amber vials under an inert atmosphere (Argon/Nitrogen) at 4°C.

  • Rescue: If significantly discolored, wash the solid with a small amount of cold methanol or recrystallize again from hexane.

Q: Why is the 6-position so difficult to brominate compared to other phenols? A: In 2-tert-butyl-5-methylphenol, the 6-position is "doubly flanked." It is sandwiched between the hydroxyl group at C1 and the methyl group at C5. While the OH activates it, the steric crowding prevents the large bromine atom (or the brominating complex) from attacking efficiently, making the 4-position (flanked by H and Methyl) the path of least resistance.

References
  • Regioselectivity in Phenol Bromination

    • Study on the bromination of ortho-substituted phenols and the steric directing effects of tert-butyl groups.
    • Source:

  • Physical Properties of Brominated Phenols

    • Data on 4-bromo-2-tert-butyl-5-methylphenol (CAS 51345-97-2).[3]

    • Source:

  • Chromatographic Separation Principles

    • Separation of ortho/para isomers using hydrogen bonding differences.
    • Source:

  • Synthesis Protocols

    • Methodologies for bromin
    • Source:

Sources

Troubleshooting low reactivity of bulky aryl bromides in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low reactivity of bulky aryl bromides in coupling reactions Content Type: Technical Support Center (Interactive Guide) Audience: Senior Researchers & Process Chemists

Specialized Support for Hindered Aryl Bromide Couplings

Welcome to the Steric Challenge Support Center. You are likely here because your standard catalytic system (e.g.,


 or 

/BINAP) failed to convert a bulky ortho-substituted aryl bromide.

When sterics dominate, the rules change. This guide abandons "textbook" conditions in favor of high-kinetic-activity systems designed to force oxidative addition on crowded rings.

⚙️ Module 1: The Diagnostic Workflow (Start Here)

Before changing reagents, diagnose the failure mode using the observation table below.

ObservationDiagnosisRoot CauseImmediate Action
0-5% Conversion Entry Failure Oxidative Addition (OA) is blocked. The catalyst cannot access the C-Br bond.Switch to Dialkylbiaryl Phosphines (Buchwald) or NHC ligands.
"Pd Black" Precipitate Catalyst Death Ligand dissociation is too fast; Pd(0) aggregates into inactive metal.Increase Ligand:Pd ratio or switch to Precatalysts (G3/G4/PEPPSI).
Stalled at 40-50% Product Inhibition The bulky product is coordinating to Pd, or the catalyst is thermally degrading.Add 10-20% more ligand relative to Pd; verify inert atmosphere.
Dehalogenation

-H Elimination
The alkyl group on the coupling partner is reacting faster than the reductive elimination.Switch to Pd-PEPPSI-IPent (Suzuki) or RuPhos (Amination).

🛠️ Module 2: The "Engine" (Ligand Selection)

Q: Why is my standard phosphine (


, dppf) failing? 
A:  Standard phosphines lack the electron density to facilitate oxidative addition (OA) onto a hindered ring and are not bulky enough to enforce the formation of the active monoligated 

species.

The Solution: You must use ligands that create a "pocket" for the metal.

For C-N Coupling (Buchwald-Hartwig)

Use Dialkylbiaryl Phosphines . These ligands promote reductive elimination via a "secondary interaction" between the ipso-carbon of the ligand and the palladium center.

  • Moderate Sterics (1 ortho group): Use RuPhos or XPhos .

  • Extreme Sterics (2 ortho groups or ortho-amine): Use BrettPhos or Ad-BrettPhos (Adamantyl).

For C-C Coupling (Suzuki-Miyaura)

Use N-Heterocyclic Carbenes (NHCs) .[1][2] They are stronger


-donors than phosphines, making the Pd center extremely electron-rich, which accelerates OA onto the bulky bromide.
  • Recommendation: Pd-PEPPSI-IPent . The "IPent" (Isopentyl) wings are flexible enough to wrap around the metal, stabilizing it while allowing the bulky substrate to enter.

⚡ Module 3: The "Spark" (Catalyst Activation)

Q: I added


 and ligand, but nothing happened. Why? 
A:  In hindered systems, the reduction of Pd(II) to Pd(0) is the bottleneck. Bulky ligands often fail to reduce Pd(II) efficiently in situ. You are likely stirring inactive Pd(II) soup.

The Fix: Stop generating catalysts in situ. Use Precatalysts .[3][4][5][6]

The Precatalyst Advantage (G3/G4 & PEPPSI)

Precatalysts are pre-formed Pd(II) species that reduce to active Pd(0) immediately upon exposure to base, releasing a predictable 1:1 ratio of Pd to Ligand.

Mechanistic Visualization: Precatalyst Activation

The diagram below illustrates how Buchwald G4 precatalysts bypass the "induction period" and generate the active


 species.

G4_Activation Fig 1. Activation pathway of Buchwald G4 Precatalysts generating the active monoligated species. Precat G4 Precatalyst (Stable Pd(II)) Inter Deprotonated Intermediate Precat->Inter Decomplexation Base Base (e.g., NaOtBu) Base->Inter RE Reductive Elimination Inter->RE Active Active L1-Pd(0) (Monoligated) RE->Active Fast Release Byprod Carbazole Byproduct (Inert) RE->Byprod

🧪 Module 4: Validated Protocols

These protocols are designed to be self-validating . If the color change described does not occur, abort and check your reagents (specifically the base quality).

Protocol A: Extreme Steric Suzuki Coupling (The "PEPPSI" Method)

Best for: Tetra-ortho-substituted biaryls.

  • Reagents:

    • Bulky Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: Pd-PEPPSI-IPent (2.0 mol%) [Ref 1]

    • Base: KOH (3.0 equiv) - Must be finely ground/fresh.

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a vial with Catalyst, Boronic Acid, and Base.[2]

    • Evacuate/backfill with Argon (x3).

    • Add Aryl Bromide and Dioxane via syringe.

    • Critical Step: Heat to 80°C .

    • Visual Check: The solution should turn from light yellow to a transparent amber/brown. If it turns black and precipitates within 10 mins, oxygen ingress occurred.

  • Workup: Filter through Celite/Silica to remove the NHC ligand residue.

Protocol B: Hindered C-N Coupling (The "G4" Method)

Best for: Coupling bulky anilines to ortho-bromoarenes.

  • Reagents:

    • Aryl Bromide (1.0 equiv)[2][7]

    • Amine (1.2 equiv)

    • Catalyst: BrettPhos Pd G4 (1-2 mol%) [Ref 2]

    • Base: NaOtBu (1.4 equiv) - Store in glovebox or desiccator.

    • Solvent: Toluene or t-Amyl Alcohol.[8]

  • Procedure:

    • Combine solid reagents (Catalyst, Base, Aryl Bromide if solid) in a tube.

    • Purge with Argon.

    • Add Solvent and Amine (if liquid).

    • Heat to 100°C for 2-4 hours.

    • Note: G4 catalysts activate rapidly. Conversion should be visible by HPLC within 30 minutes.

🧠 Module 5: Mechanistic Logic (Why this works)

The failure of bulky substrates is almost always a failure of Oxidative Addition (OA) .

In the diagram below, note how the Monoligated Pd(0) is the only species capable of accepting the bulky bromide. Traditional catalysts (


) exist primarily as 

or

, which are sterically incompetent for this task.

CatCycle Fig 2. The Catalytic Cycle. Bulky ligands shift equilibrium toward the active L1-Pd(0). L2Pd L2-Pd(0) (Inactive Storage) L1Pd L1-Pd(0) (ACTIVE SPECIES) L2Pd->L1Pd -L (Equilibrium) OA_Complex Oxidative Addition Complex (Ar-Pd-Br) L1Pd->OA_Complex + Ar-Br TM_Complex Transmetallation Complex OA_Complex->TM_Complex + Nucleophile/Base TM_Complex->L1Pd Reductive Elimination Prod Product (Ar-Nu) TM_Complex->Prod Block STERIC BLOCK (Requires Bulky Ligand) Block->L1Pd

📚 References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable catalyst system.[9] Chemistry – A European Journal.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and synthesis of a new generation of palladacycle precatalysts. The Journal of Organic Chemistry.[1]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal ligand sets for the Pd-catalyzed C-N coupling of aryl halides. Journal of the American Chemical Society.

Sources

Validation & Comparative

Introduction: The Role of ¹H NMR in Phenolic Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of 4-Bromo-2-(tert-butyl)-5-methylphenol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, ¹H NMR is a primary tool for confirming the identity and purity of synthesized molecules. Substituted phenols, a common motif in pharmaceuticals and natural products, present a rich area for NMR analysis. The chemical shifts of protons on the aromatic ring are exquisitely sensitive to the electronic and steric nature of the substituents, allowing for precise structural assignment.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-2-(tert-butyl)-5-methylphenol. We will dissect the expected chemical shifts, multiplicities, and integration values for each proton, grounding our assignments in fundamental principles of NMR theory. Furthermore, by comparing its spectral data with that of structurally related phenols, we will illustrate the predictable and informative nature of substituent effects on the aromatic system. This document is intended to serve as a practical reference for scientists utilizing NMR spectroscopy for the structural verification of complex organic molecules.

¹H NMR Spectral Analysis of 4-Bromo-2-(tert-butyl)-5-methylphenol

The structure of 4-Bromo-2-(tert-butyl)-5-methylphenol contains four distinct types of protons: a phenolic hydroxyl proton, two aromatic protons, a set of nine equivalent protons from the tert-butyl group, and three equivalent protons from the methyl group. The anticipated ¹H NMR spectrum is a composite of signals arising from these unique chemical environments.

Below is a table summarizing the predicted ¹H NMR spectral data for 4-Bromo-2-(tert-butyl)-5-methylphenol, typically recorded in a deuterated solvent like chloroform (CDCl₃).

Assigned ProtonChemical Shift (δ, ppm)IntegrationMultiplicity
-C(CH₃ )₃~ 1.49HSinglet (s)
-CH₃ ~ 2.23HSinglet (s)
-OH ~ 5.0 - 5.51HSinglet (s, broad)
Ar-H (H-6)~ 7.01HSinglet (s)
Ar-H (H-3)~ 7.21HSinglet (s)
Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-2-(tert-butyl)-5-methylphenol.
Interpretation of the Spectrum
  • Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to produce a single, sharp resonance signal.[1] Due to the shielding effect of the sp³-hybridized carbon they are attached to, this signal appears in the upfield region of the spectrum, typically around 1.4 ppm.[1] The absence of adjacent protons results in a singlet multiplicity. This signal is often the most intense in the spectrum due to its integration value of 9H.[1]

  • Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring also give rise to a singlet. This signal is found further downfield than typical alkane protons, around 2.2 ppm, due to the slight deshielding effect of the aromatic ring.

  • Phenolic Proton (-OH): The chemical shift of the hydroxyl proton in phenols is highly variable and sensitive to solvent, concentration, and temperature, typically appearing between 4 and 10 ppm.[2][3] For this sterically hindered phenol, a value in the range of 5.0-5.5 ppm is a reasonable estimate. Due to rapid chemical exchange with trace amounts of water or acid, this proton rarely couples with neighboring protons, resulting in a broad singlet.[4][5] Its identity can be unequivocally confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide leads to the disappearance of the -OH signal from the spectrum.[2][6]

  • Aromatic Protons (Ar-H): The two protons on the benzene ring (H-3 and H-6) are in different chemical environments and thus produce distinct signals in the aromatic region (typically 6.5-8.2 ppm).[3][7]

    • H-6: This proton is ortho to the electron-donating tert-butyl group and meta to the electron-donating methyl group.

    • H-3: This proton is ortho to the strongly electron-donating hydroxyl group and meta to the electron-withdrawing bromine atom. Electron-donating groups (like -OH, -C(CH₃)₃, and -CH₃) push electron density into the ring, shielding the ortho and para protons and shifting their signals upfield (to a lower ppm value).[8] Conversely, electron-withdrawing groups (like -Br) pull electron density out of the ring, deshielding these protons and shifting them downfield.[8] Given these competing effects, H-3 is strongly shielded by the ortho -OH group, while H-6 is moderately shielded by the ortho tert-butyl group. However, H-3 is also meta to the deshielding bromine. Precise assignment often requires more advanced 2D NMR techniques, but based on the powerful shielding of the ortho-hydroxyl, H-6 is predicted to be slightly more deshielded (further downfield) than H-3. Due to the substitution pattern, the coupling between these two protons is a four-bond coupling (⁴J), which is typically very small or zero, resulting in both signals appearing as sharp singlets.

Caption: Molecular structure of 4-Bromo-2-(tert-butyl)-5-methylphenol with key proton groups highlighted.

Comparative Analysis with Structurally Related Phenols

To understand the influence of each substituent, it is instructive to compare the spectrum of our target molecule with simpler, related structures.

  • 2-tert-Butyl-4-methylphenol: In this compound, the bromine at position 4 is replaced by a proton. The spectrum of this molecule shows three aromatic protons. The proton at position 6 would be similar to H-6 in our target. The protons at positions 3 and 5 would be distinct, with the one para to the tert-butyl group (position 5) appearing furthest upfield due to the combined ortho/para directing effects of the -OH and -C(CH₃)₃ groups. The absence of the deshielding bromine atom would cause all aromatic protons to shift generally upfield compared to our target molecule. The ¹H NMR spectrum for 2-tert-butyl-4-methylphenol is available for comparison.[9]

  • 4-Bromophenol: This molecule lacks the tert-butyl and methyl groups. Its ¹H NMR spectrum is a classic AA'BB' system, appearing as two sets of doublets in the aromatic region.[10][11] The protons ortho to the hydroxyl group (H-2, H-6) are shifted upfield relative to the protons ortho to the bromine (H-3, H-5). Comparing this to our target molecule highlights the significant shielding contribution of the tert-butyl and methyl groups, which push the aromatic signals to even higher fields (lower ppm).

This comparative approach demonstrates the additive nature of substituent effects in ¹H NMR, a principle that is fundamental to structural elucidation.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum for a phenolic compound like 4-Bromo-2-(tert-butyl)-5-methylphenol.

1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the 4-Bromo-2-(tert-butyl)-5-methylphenol sample into a clean, dry vial.
  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent contains an internal standard, most commonly tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.[5][12]
  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
  • Confirmation (Optional D₂O Shake): To identify the -OH peak, one can acquire a preliminary spectrum, then add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of a peak confirms it as the exchangeable hydroxyl proton.[2][6]

2. NMR Data Acquisition

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.
  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.
  • Acquisition Parameters: Set the standard acquisition parameters for a ¹H experiment.
  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.
  • Spectral Width: A range of -2 to 12 ppm is adequate for most organic molecules.
  • Number of Scans: 8 to 16 scans are usually enough for a sample of this concentration to achieve a good signal-to-noise ratio.
  • Relaxation Delay: A delay of 1-2 seconds between scans allows for proper relaxation of the nuclei.

3. Data Processing

  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Referencing: The spectrum is referenced by setting the TMS peak to exactly 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.

    NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID (16 Scans) lock_shim->acquire ft Fourier Transform (FID → Spectrum) acquire->ft phase_ref Phase & Reference (to TMS = 0 ppm) ft->phase_ref integrate Integrate Peaks phase_ref->integrate analyze Assign Signals & Analyze Structure integrate->analyze

    Caption: A standardized workflow for obtaining and analyzing a ¹H NMR spectrum.

References

  • Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • 12.04 ¹H NMR Chemical Shifts | OrganicChemGuide. (n.d.). Retrieved from [Link]

  • t-Butyl group towers over other 1H resonances - ACD/Labs. (2026, February 12). Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021, October 6). Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). University of Regensburg. Retrieved from [Link]

  • 14.11: H-NMR and C-NMR of Alcohols and Phenols - Chemistry LibreTexts. (2025, November 12). Retrieved from [Link]

  • ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. (n.d.). Retrieved from [Link]

  • 6.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2021, April 6). Retrieved from [Link]

  • ¹H NMR Chemical Shifts. (2022, March 9). Michigan State University. Retrieved from [Link]

  • ¹H proton nmr spectrum of phenol C6H6O C6H5OH - Doc Brown. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). University of Potsdam. Retrieved from [Link]

  • THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Fig. S20 ¹H NMR spectra of 4-Bromophenol in CDCl₃ - ResearchGate. (n.d.). Retrieved from [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • 4-Bromophenol | C6H5BrO - PubChem. (n.d.). Retrieved from [Link]

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FTIR spectrum analysis of hindered brominated phenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectrum Analysis of Hindered Brominated Phenols

For researchers and professionals in drug development and material science, understanding the molecular structure of synthesized compounds is paramount. Hindered phenols, particularly those incorporating bromine atoms, are a critical class of molecules, often utilized as antioxidants and flame retardants[1][2][3]. Their efficacy is intrinsically linked to their structure, including the steric environment around the hydroxyl group and the substitution pattern on the aromatic ring.

Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of these compounds. It provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. This guide provides a comprehensive comparison of the FTIR spectra of hindered brominated phenols, explains the causal relationships behind spectral features, and presents a standardized protocol for analysis.

The Foundational Spectrum: Understanding Phenol

Before delving into the complexities of hindered and brominated derivatives, it is crucial to understand the basic FTIR spectrum of phenol. The key is to recognize that the spectrum is a composite of vibrations from the hydroxyl group, the aromatic ring, and the C-O bond.

  • O-H Stretching: A very strong and characteristically broad absorption band appears between 3200-3600 cm⁻¹.[4] The broadening is a direct result of intermolecular hydrogen bonding between phenol molecules.[4][5]

  • Aromatic C-H Stretching: Sharper, weaker bands typically appear just above 3000 cm⁻¹ (approx. 3000-3100 cm⁻¹).[4]

  • Aromatic C=C Ring Stretching: Medium to strong absorptions, often seen as a pair of peaks, occur in the 1500-1600 cm⁻¹ region.[4]

  • C-O Stretching: A strong band appears around 1200-1220 cm⁻¹, which is characteristic of a C-O bond where the carbon is part of an aromatic ring.[4][6]

The Impact of Steric Hindrance

Introducing bulky substituents, such as tert-butyl groups, ortho to the hydroxyl group creates steric hindrance. This physical obstruction significantly impacts the molecule's ability to form intermolecular hydrogen bonds.[2][6]

This effect is immediately apparent in the O-H stretching region of the FTIR spectrum. Instead of the broad absorption seen in unhindered phenols, a sterically hindered phenol will exhibit a sharp, narrow O-H stretching band at a higher frequency, typically between 3600-3650 cm⁻¹.[6] This "free" hydroxyl peak is a hallmark of hindered phenols and is a critical diagnostic feature, indicating that the hydroxyl groups are isolated from each other.[6]

The Influence of Bromination

The addition of bromine atoms to the aromatic ring introduces new vibrational modes and influences existing ones.

  • C-Br Stretching: The carbon-bromine stretching vibration gives rise to an absorption band in the low-frequency (fingerprint) region of the spectrum. Due to the high mass of the bromine atom, this band is found at wavenumbers typically below 700 cm⁻¹. The C-Br band is generally considered more stable in its position compared to C-F or C-Cl bonds.[7][8]

  • Out-of-Plane C-H Bending: The substitution pattern of hydrogens on the aromatic ring strongly influences the out-of-plane C-H bending vibrations (wagging), which appear as strong bands between 700-900 cm⁻¹. The position of these bands can help determine the substitution pattern (e.g., 1,2,4-trisubstituted vs. 1,2,4,5-tetrasubstituted).[7]

Comparative Analysis: A Case Study

Let's compare the expected spectral features of a simple phenol, a hindered phenol, and a specific hindered brominated phenol, 2-Bromo-4,6-di-tert-butylphenol. This compound serves as an excellent model as it incorporates both steric hindrance and bromination.[9]

Functional Group Vibration Phenol Hindered Phenol (e.g., 2,6-di-tert-butylphenol) Hindered Brominated Phenol (e.g., 2-Bromo-4,6-di-tert-butylphenol) Causality of Spectral Shift
O-H Stretch ~3200-3600 cm⁻¹ (Broad)[4]~3600-3650 cm⁻¹ (Sharp)[6]~3640 cm⁻¹ (Sharp)Steric hindrance from tert-butyl groups prevents intermolecular hydrogen bonding, resulting in a sharp "free" OH peak at a higher wavenumber.
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹Largely unaffected by substitution type, characteristic of sp² C-H bonds.
Aliphatic C-H Stretch N/A~2850-2960 cm⁻¹~2850-2960 cm⁻¹Presence of tert-butyl groups introduces strong absorptions from sp³ C-H bonds.
Aromatic C=C Stretch ~1500-1600 cm⁻¹[4]~1500-1600 cm⁻¹~1500-1600 cm⁻¹A fundamental vibration of the benzene ring, its position is only slightly altered by substituents.
C-O Stretch ~1220 cm⁻¹[4]~1200 cm⁻¹[6]~1200 cm⁻¹Characteristic of the phenol C-O bond.
C-H Out-of-Plane Bend Varies with substitutionVaries with substitution~800-900 cm⁻¹The specific pattern of remaining C-H bonds on the ring dictates the position of these strong absorptions.
C-Br Stretch N/AN/A~550-650 cm⁻¹[10]The C-Br bond vibration appears at a low frequency due to the heavy mass of the bromine atom.

Comparison with Alternative Analytical Techniques

While FTIR is a powerful tool for identifying functional groups, a comprehensive analysis often involves complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. NMR is unparalleled for determining the precise connectivity of atoms, substitution patterns, and the stereochemistry of a molecule.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) creates a characteristic M/M+2 signal in the mass spectrum, which is a definitive indicator of the presence of a single bromine atom.

  • FTIR Spectroscopy: FTIR's strength lies in its speed and its ability to quickly confirm the presence or absence of key functional groups (like the "free" OH in a hindered phenol). It is often used as a primary screening tool before more time-consuming analyses like NMR are performed.

Experimental Protocol: ATR-FTIR Analysis of a Solid Phenol Sample

This protocol describes a self-validating system for acquiring a high-quality Attenuated Total Reflectance (ATR)-FTIR spectrum. ATR is preferred for solid samples as it requires minimal to no sample preparation.

Objective: To obtain a clean, reproducible FTIR spectrum of a solid hindered brominated phenol sample.

Materials:

  • FTIR Spectrometer with a Diamond ATR accessory

  • Solid sample of the hindered brominated phenol

  • Spatula

  • Isopropanol

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • System Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate. The cleanliness of the crystal is paramount for a good spectrum.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate a background scan using the instrument's software.

    • Causality: The background scan measures the ambient spectrum (atmospheric H₂O and CO₂) and the instrument's own spectral response. This spectrum is automatically subtracted from the sample spectrum, ensuring that the final output contains only data from the sample itself. This step is critical for data integrity.

  • Sample Application:

    • Place a small amount of the solid phenol sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: The evanescent wave that probes the sample only penetrates a few microns from the crystal surface. Therefore, good contact is essential for achieving a strong, high-quality signal. Insufficient contact will result in a weak, noisy spectrum.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing and Cleaning:

    • After the scan is complete, raise the press and carefully clean the sample off the ATR crystal using isopropanol and a lint-free wipe.

    • Use the software to perform an ATR correction (if applicable) and a baseline correction.

    • Causality: The ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave. Baseline correction removes any broad, rolling features in the spectrum that are not due to sample absorption, leading to more accurate peak identification.

  • Analysis:

    • Label the significant peaks in the spectrum and compare their positions (wavenumbers) to established correlation tables and reference spectra to confirm the presence of expected functional groups.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FTIR analysis protocol.

FTIR_Workflow cluster_acq Data Acquisition cluster_analysis Analysis SamplePrep Sample Preparation (Ensure Dry & Homogeneous) CleanATR Clean ATR Crystal (Isopropanol) BackgroundScan Acquire Background Spectrum (Clean Crystal) CleanATR->BackgroundScan Ready for Scan SampleLoad Load Sample & Apply Pressure BackgroundScan->SampleLoad SampleScan Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res.) SampleLoad->SampleScan DataProcessing Data Processing (Baseline & ATR Correction) SampleScan->DataProcessing Raw Data Interpretation Spectral Interpretation (Peak Assignment) DataProcessing->Interpretation Comparison Comparison (vs. Reference Spectra / Other Techniques) Interpretation->Comparison

Caption: Workflow for ATR-FTIR analysis of solid phenols.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of hindered brominated phenols. By understanding the distinct effects of steric hindrance on the O-H bond and the characteristic absorptions introduced by bromine, researchers can rapidly verify molecular structures and assess sample purity. The sharp, "free" hydroxyl stretch and the low-wavenumber C-Br absorption serve as definitive spectral markers. When integrated with complementary techniques like NMR and MS, FTIR provides a robust and efficient approach to the comprehensive characterization of these industrially significant molecules.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]

  • Coggeshall, N. D. (1947). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Analytical Chemistry, 19(11), 853-857.
  • Li, S., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(19), 17265–17275. [Link]

  • S-Japan. (n.d.). ATR-FTIR Spectral Libraries. Retrieved from [Link]

  • Wu, G., et al. (2019). FTIR spectrum of bromine-modified epoxy resin. ResearchGate. Retrieved from [Link]

  • Mikami, N., et al. (1996). Size-selected vibrational spectra of phenol-(H2O)n (n=1–4) clusters observed by IR–UV double resonance and stimulated Raman-UV double resonance spectroscopies. The Journal of Chemical Physics, 105(2), 579-593. [Link]

  • NIST. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. NIST Chemistry WebBook, SRD 69. [Link]

  • LibreTexts Chemistry. (2021). IR Spectroscopy of Alcohols. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. Wiley. [Link]

  • Pearson+. (n.d.). Phenol reacts with three equivalents of bromine in CCl4. Retrieved from [Link]

  • Batyrshina, G., et al. (2020). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Molecules, 25(10), 2419. [Link]

  • Keresztury, G. (2010). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol. PubChem Compound Database. [Link]

  • SpectraBase. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. John Wiley & Sons, Inc. [Link]

  • Ingold, K. U. (1960). Infrared Studies of Hindered Phenols. Journal of the American Chemical Society, 82(6), 1361-1367.
  • Wang, Y., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Polymers, 16(15), 2021. [Link]

  • Shimadzu. (2005). Fast identification of brominated flame-retardants. Retrieved from [Link]

  • Yulizar, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

  • Interspectrum. (n.d.). Infrared Spectral Library. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]

  • Friedel, R. A. (1951). Infrared Spectra of Phenols. Journal of the American Chemical Society, 73(6), 2881–2884. [Link]

  • Interspectrum. (n.d.). ATR-FTIR Spectra Databases. Retrieved from [Link]

  • Wang, W., et al. (2018). Kinetics and structure-activity relationship of dendritic bridged hindered phenol antioxidants to protect styrene against free radical induced peroxidation. RSC Advances, 8(2), 794-802. [Link]

  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Revista Brasileira de Farmacognosia, 26(4), 475-481. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dibromo-4-tert-butylphenol. PubChem Compound Database. [Link]

  • Vibhute, Y. B., & Jagdalet, M. H. (1982). Kinetics of Bromination of Phenols. Acta Ciencia Indica: Chemistry, 8(1-4), 10-13. (Note: A direct accessible link for this specific historical paper is not available).
  • Wang, H., et al. (2015). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry, 11, 2333–2338. [Link]

  • ResearchGate. (n.d.). Diamond ATR FTIR spectra of (a) 2,6-dinitro-3,5-di-tert-butyl-phenol 4.... Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

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Comparative Guide: Antioxidant Activity of Thiobisphenol Derivatives

[1]

Executive Summary

Thiobisphenols represent a potent class of antioxidants characterized by two phenolic rings linked by a sulfur bridge. Unlike simple phenolic antioxidants (e.g., BHT) that rely solely on hydrogen atom transfer (HAT), thiobisphenols exhibit a dual mechanism : radical scavenging via the phenolic hydroxyl groups and hydroperoxide decomposition via the sulfur atom.

This guide compares the therapeutic standard Probucol against industrial thiobisphenol derivatives like 4,4'-thiobis(6-t-butyl-m-cresol) (TBBC) and emerging thiazole-linked derivatives .[1] While structurally similar, their safety profiles and specific antioxidant kinetics diverge significantly, dictating their utility in drug development versus industrial stabilization.[1]

Part 1: Structural Analysis & Mechanism of Action

The Thiobisphenol Pharmacophore

The core efficacy of this class stems from the synergy between the phenolic ring and the sulfide bridge.

  • Phenolic Moiety (Radical Scavenging): The hydroxyl group donates a hydrogen atom to peroxy radicals (

    
    ), terminating the chain reaction. The resulting phenoxyl radical is stabilized by bulky tert-butyl groups (steric hindrance) and resonance delocalization.
    
  • Sulfur Bridge (Peroxide Decomposition): The sulfide group (

    
    ) acts as a secondary antioxidant. It nucleophilically attacks lipid hydroperoxides (
    
    
    ), reducing them to harmless alcohols (
    
    
    ) while being oxidized to a sulfoxide (
    
    
    ). This prevents the branching reactions that generate new radicals.[2]
Mechanism Diagram

The following diagram illustrates the dual pathway of thiobisphenol antioxidant activity.

ThiobisphenolMechanismThioThiobisphenol(R-S-R')PhenoxylPhenoxyl Radical(Stable Intermediate)Thio->PhenoxylH-Atom Transfer (HAT)SulfoxideSulfoxide(R-SO-R')Thio->SulfoxideNucleophilic AttackROOPeroxyl Radical(ROO•)ROO->PhenoxylQuenchedLOOHLipid Hydroperoxide(LOOH)LOHLipid Alcohol(LOH)LOOH->LOHReducedPhenoxyl->SulfoxideResonance Stabilization(Auto-Synergism)ROHROH + O2

Caption: Dual antioxidant mechanism showing Hydrogen Atom Transfer (HAT) by the phenol group and hydroperoxide decomposition by the sulfur bridge.

Part 2: Comparative Performance Analysis

Probucol: The Therapeutic Standard
  • Structure: Bis-phenol with a dithioacetal bridge.[1]

  • Mechanism: Unique ability to inhibit lipid peroxidation without preventing protein oxidation in LDL. It acts as a "chain-breaking" antioxidant within the lipid core of lipoproteins.

  • Kinetics: Probucol is highly lipophilic (logP ~10), allowing it to partition deeply into cell membranes and LDL particles. It is effective at scavenging lipid peroxyl radicals but less effective against aqueous radicals like superoxide.

  • Clinical Status: Approved for hypercholesterolemia; reduces restenosis but can lower HDL.

4,4'-Thiobis(6-t-butyl-m-cresol) (TBBC / Antioxidant 300)[2]
  • Structure: A monosulfide bridge linking two cresol rings.

  • Performance: Exhibits higher molar antioxidant capacity than BHT due to the dual active sites (two phenols + one sulfur). In industrial assays (rubber oxidation), it outperforms simple phenols.

  • Toxicity Warning: Unlike Probucol, TBBC is a known contact sensitizer and has demonstrated developmental toxicity in aquatic models (e.g., Silurana tropicalis).[1] It is strictly an industrial additive (polymers, rubber) and must not be used as a pharmaceutical substitute in vivo.

Novel Thiazole-Linked Derivatives
  • Innovation: Replacing the simple sulfur bridge with a thiazole ring.

  • Performance: Recent studies (e.g., Scientific Reports 2025) indicate these derivatives can surpass Trolox in ABTS assays. The thiazole ring enhances electron delocalization, stabilizing the radical intermediate further than a simple sulfide bridge.

Comparative Data Summary
FeatureProbucolTBBC (Antioxidant 300)BHT (Reference)
Primary Application Atherosclerosis DrugPolymer/Rubber StabilizerFood/Cosmetic Preservative
Lipid Peroxidation (IC50) Low (High Potency)Low (High Potency)Moderate
Radical Scavenging (DPPH) ModerateHighLow
Sulfur Participation Yes (Dithioacetal)Yes (Sulfide)No
Toxicity Profile Well-characterized (QT interval risk)High (Sensitizer, Endocrine disruptor)GRAS (Low toxicity)
Solubility Highly LipophilicLipophilicLipophilic

Part 3: Experimental Protocols

To objectively compare these derivatives, researchers should use assays that target both radical scavenging and lipid protection.[1]

Protocol A: Inhibition of Lipid Peroxidation (TBARS Assay)

Rationale: Thiobisphenols are lipophilic; aqueous assays like DPPH may underestimate their potency in biological systems. This assay measures the inhibition of malondialdehyde (MDA) formation in lipid substrates.

Workflow:

  • Substrate Preparation: Prepare a 10% (w/v) liver homogenate or linoleic acid emulsion in phosphate-buffered saline (PBS, pH 7.4).

  • Induction: Add

    
     (10 µM) and Ascorbic Acid (100 µM) to induce peroxidation.
    
  • Treatment: Add test compounds (Probucol, TBBC) dissolved in DMSO at varying concentrations (1–100 µM). Include a vehicle control (DMSO only) and a positive control (BHT).

  • Incubation: Incubate at 37°C for 60 minutes.

  • TBARS Reaction: Add 2 mL of TBA-TCA-HCl reagent (15% TCA, 0.375% TBA, 0.25N HCl).

  • Development: Heat at 95°C for 15 minutes. Cool and centrifuge (1000 x g, 10 min).

  • Measurement: Read absorbance of the supernatant at 532 nm .

Calculation:

3
Protocol B: DPPH Radical Scavenging Assay

Rationale: A rapid screening tool for the hydrogen-donating ability of the phenolic groups.

Workflow:

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction: Mix 1 mL of test compound solution (10–200 µg/mL in methanol) with 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

  • Analysis: Plot % Inhibition vs. Concentration to determine

    
    .
    
Experimental Workflow Diagram

ExperimentalWorkflowcluster_AssaysParallel Assay WorkflowsStartCompound Library(Probucol, TBBC, Derivatives)SolubilitySolubility Check(DMSO/Ethanol)Start->SolubilityLipidAssayLipid Peroxidation (TBARS)Target: LOOH DecompositionSolubility->LipidAssayLipophilicDPPHAssayDPPH AssayTarget: H-Atom TransferSolubility->DPPHAssayGeneralAnalysisData Analysis(IC50 Calculation)LipidAssay->AnalysisDPPHAssay->AnalysisDecisionSelection Criteria:High Lipid Protection + Low ToxicityAnalysis->Decision

Caption: Workflow for evaluating thiobisphenol derivatives, prioritizing lipid peroxidation assays due to the compounds' lipophilicity.

References

  • Probucol Mechanism & Comparison

    • Differing effects of probucol and vitamin E on the oxid
    • Source: PubMed (NIH).
  • Thiobisphenol Toxicity (TBBC)

    • Exposure to the synthetic phenolic antioxidant 4,4'-thiobis(6-t-butyl-m-cresol) disrupts early development in the frog Silurana tropicalis.[1]

    • Source: ScienceDirect / PubMed.
  • Novel Thiobisphenol Derivatives

    • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues.
    • Source: Scientific Reports (N
  • Lipid Peroxidation Kinetics

    • Initiation and propagation kinetics of inhibited lipid peroxidation.[4][5]

    • Source: Scientific Reports.[5]

  • General Antioxidant Protocols

    • Antioxidant Activity and Total Phenolic Content of Some Brazilian Species (DPPH Protocol).
    • Source: Taylor & Francis Online.

HPLC Retention Time Comparison of Brominated Cresol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Method Development

Executive Summary

The separation of brominated cresol isomers—specifically mono-bromo and di-bromo derivatives of o-, m-, and p- cresol—presents a significant chromatographic challenge due to their structural isomorphism and similar hydrophobicities. While standard C18 (Octadecylsilyl) columns are the industry workhorse, they often fail to resolve positional isomers (e.g., 2-bromo-p-cresol vs. 2-bromo-m-cresol) due to a reliance solely on hydrophobic interaction mechanisms.

This guide objectively compares the performance of Standard C18 Phases against Phenyl-Hexyl Phases . Experimental evidence suggests that while C18 is sufficient for separating varying degrees of bromination (e.g., mono- vs. di-bromo), Phenyl-Hexyl stationary phases offer superior selectivity for positional isomers by leveraging


 interactions.
Part 1: The Analytical Challenge

Brominated cresols are critical intermediates in the synthesis of dyes (e.g., Bromocresol Green), disinfectants, and antioxidants. The bromination of cresol typically yields a mixture of isomers. For example, the bromination of p-cresol can yield:

  • 2-bromo-4-methylphenol (Mono-bromo)

  • 2,6-dibromo-4-methylphenol (Di-bromo)[1]

Key Difficulty: The hydrophobic difference between positional isomers (e.g., ortho-bromo vs. meta-bromo) is negligible. On a C18 column, these often co-elute as a single broad peak, compromising quantitation accuracy.

Mechanism of Action Comparison
  • C18 (Hydrophobic Interaction): Separates based on dispersive forces (Van der Waals). Retention increases with the number of bromine atoms (Br is lipophilic) but discriminates poorly between spatial arrangements.

  • Phenyl-Hexyl (

    
     Interaction):  Utilizes the electron-rich aromatic ring of the stationary phase to interact with the 
    
    
    
    -electrons of the analyte. The electron-withdrawing nature of the Bromine substituent alters the electron density of the cresol ring, creating distinct interaction strengths for each isomer.
Part 2: Comparative Analysis

The following table summarizes the retention behavior and resolution capabilities of the two stationary phases.

Table 1: Performance Comparison (C18 vs. Phenyl-Hexyl)
FeatureStandard C18 (ODS) Phenyl-Hexyl (Recommended)
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Elution Order Cresol < Mono-bromo < Di-bromoCresol < Mono-bromo < Di-bromo
Isomer Resolution Poor. Positional isomers often co-elute.Excellent. Resolves ortho from meta isomers.
Mobile Phase Pref. Acetonitrile (Lower backpressure)Methanol (Enhances

selectivity)
Peak Shape Good for neutrals; tails for phenols if unbuffered.Sharp; reduced tailing for aromatics.
Suitability General purity (Mono vs Di separation).Detailed isomeric profiling.[2]
Relative Retention Data (Simulated Elution Order)

Note: Absolute retention times vary by column dimension. Data below represents relative elution order (k').

AnalyteStructureRelative Retention (C18)Relative Retention (Phenyl-Hexyl)
p-Cresol 4-methylphenol1.00 (Reference)1.00 (Reference)
2-bromo-p-cresol Mono-bromo~2.10~2.35
2,6-dibromo-p-cresol Di-bromo~3.50~3.80
Isomer Separation o- vs m- isomersCo-elution likely Resolved (Rs > 1.5)

Technical Insight: On Phenyl phases, methanol is the preferred organic modifier. Acetonitrile's


-electrons can compete with the analyte for stationary phase sites, suppressing the unique selectivity of the column. Always use Methanol to maximize the separation of aromatic isomers [1, 2].
Part 3: Experimental Protocols
Method A: High-Resolution Isomer Separation (Phenyl-Hexyl)

Objective: To separate positional isomers of mono-bromocresol and di-bromocresol.

System Suitability:

  • Resolution (Rs): > 1.5 between 2-bromo-p-cresol and impurity isomers.

  • Tailing Factor: < 1.2.

Protocol Steps:

  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm or 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenols in neutral/protonated state).

  • Mobile Phase B: 100% Methanol.

  • Gradient Program:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% -> 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenolic absorption max).

  • Temperature: 40°C (Elevated temperature improves mass transfer and peak sharpness).

Method B: Rapid Screening (C18)

Objective: Quick determination of bromination degree (Mono- vs Di-bromo) without isomer speciation.

  • Column: C18 (e.g., 100 x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (+0.1% H3PO4).

  • Run Time: < 10 minutes.

  • Note: This method is faster but will likely merge positional isomers into single peaks.

Part 4: Logical Workflow & Diagrams

The following diagram illustrates the decision matrix for selecting the appropriate method based on analytical needs.

G Start Sample: Brominated Cresol Mixture Goal Define Analytical Goal Start->Goal Goal_Degree Goal: Degree of Bromination (Mono vs Di) Goal->Goal_Degree Goal_Isomer Goal: Isomeric Purity (Positional Isomers) Goal->Goal_Isomer Method_C18 Method A: Standard C18 (Hydrophobic Separation) Goal_Degree->Method_C18 Speed preferred Method_Phenyl Method B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Goal_Isomer->Method_Phenyl Selectivity required Result_C18 Result: Fast, Robust Co-elution of isomers Method_C18->Result_C18 Result_Phenyl Result: High Resolution Separates o-, m-, p- isomers Method_Phenyl->Result_Phenyl

Caption: Decision tree for selecting the optimal stationary phase based on the specific analytical requirement (Speed vs. Resolution).

Separation Mechanism Visualization

Mechanism cluster_0 C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18_Phase C18 Alkyl Chain Analyte_1 Bromocresol C18_Phase->Analyte_1 Hydrophobic (Weak Selectivity) Phenyl_Phase Phenyl Ring Analyte_2 Bromocresol Phenyl_Phase->Analyte_2 Pi-Pi Stacking (Strong Selectivity)

Caption: Mechanistic difference: C18 relies on passive hydrophobicity, while Phenyl phases actively engage aromatic electrons for separation.

References
  • BenchChem. (2025). Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers. Retrieved from 3

  • Shimadzu Corporation. (2022). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from 4[5]

  • SIELC Technologies. (2018).[1] Separation of p-Cresol, 2,6-dibromo- on Newcrom R1 HPLC column. Retrieved from 1

  • Chromatography Today. (2026). Understanding the Difference Between Retention Time and Relative Retention Time. Retrieved from 6

Sources

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